4-(4-Nitrophenyl)pyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFMGOCCUMHYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384982 | |
| Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99361-84-9 | |
| Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Nitrophenyl)pyrimidin-2-amine chemical properties and structure
An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrimidin-2-amine
This technical guide provides a comprehensive overview of the chemical properties, structure, and a generalized synthesis protocol for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Structure and Identification
This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a nitrophenyl group and an amine group.
-
IUPAC Name: this compound
-
Synonyms: 2-Amino-4-(4-nitrophenyl)pyrimidine, 2-Pyrimidinamine, 4-(4-nitrophenyl)-[1][2]
-
CAS Number: 99361-84-9[2][]
Structural Identifiers:
-
InChI Key: CEFMGOCCUMHYKX-UHFFFAOYSA-N[]
-
InChI: InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16[]
-
SMILES: C1=CC(=CC=C1C2=CC=NC(=N2)N)--INVALID-LINK--[O-]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Weight | 216.2 g/mol | [2][4] |
| Melting Point | 170-173 °C | [2][] |
| Boiling Point (Predicted) | 488.5 ± 37.0 °C at 760 mmHg | [2][] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [] |
| pKa (Predicted) | 2.73 ± 0.10 | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and plausible method can be derived from established pyrimidine synthesis strategies. The following protocol is a representative example based on the condensation of a chalcone with guanidine, a common method for creating 2-aminopyrimidine scaffolds[5].
Generalized Synthesis of this compound
Objective: To synthesize this compound via a condensation reaction.
Principle: The core of this synthesis involves the reaction of an appropriate α,β-unsaturated ketone (chalcone) with guanidine. The pyrimidine ring is formed through a cyclization reaction.
Step 1: Synthesis of the Chalcone Intermediate (1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one)
-
Reactants: 4'-Nitroacetophenone and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).
-
Procedure:
-
Dissolve 4'-nitroacetophenone in an anhydrous solvent such as toluene or DMF.
-
Add Bredereck's reagent to the solution.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, the enaminone intermediate, can be purified by recrystallization or column chromatography.
-
Step 2: Cyclization to form this compound
-
Reactants: The chalcone intermediate from Step 1 and guanidine hydrochloride.
-
Procedure:
-
Dissolve the enaminone intermediate in a suitable solvent like ethanol or isopropanol.
-
Add guanidine hydrochloride and a base (e.g., sodium ethoxide or sodium hydroxide) to the solution. The base is necessary to liberate the free guanidine.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, and the product can be precipitated by adding water.
-
Collect the solid product by filtration, wash with cold solvent (e.g., ethanol/water mixture), and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
-
Step 3: Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Biological Context and Research Workflow
2-Aminopyrimidine derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[6][7][8]. The structural motif of this compound makes it a candidate for investigation in drug discovery programs.
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel chemical entity like this compound.
Caption: A generalized workflow for drug discovery and development.
This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.
References
- 1. 2-Pyrimidinamine, 4-(4-nitrophenyl)- | NanoAxis LLC [nanoaxisllc.com]
- 2. 2-PyriMidinaMine, 4-(4-nitrophenyl)- | 99361-84-9 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of 4-(4-Nitrophenyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrophenyl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring system substituted with a 4-nitrophenyl group and an amine group. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological activities of the pyrimidine scaffold. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including potential as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of this compound, presenting data in a structured format to facilitate research and development efforts.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₄O₂ | N/A |
| Molecular Weight | 216.20 g/mol | [1] |
| Melting Point | 171-173 °C | [1] |
| Boiling Point (Predicted) | 488.5 ± 37.0 °C | N/A |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 2.73 ± 0.10 | N/A |
| Appearance | Solid | N/A |
| CAS Number | 99361-84-9 | N/A |
Synthesis
The synthesis of this compound can be achieved through a one-pot multicomponent reaction, likely a variation of the Biginelli reaction. This method offers an efficient route to the target molecule from readily available starting materials.
Experimental Protocol: One-Pot Synthesis
This protocol outlines a probable synthetic route based on the well-established Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and a guanidine derivative.
Reaction Scheme:
Figure 1: Proposed one-pot synthesis of this compound.
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
A suitable base (e.g., potassium carbonate, sodium ethoxide)
-
An appropriate solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
To a round-bottom flask, add equimolar amounts of 4-nitrobenzaldehyde, ethyl acetoacetate, and a slight excess of guanidine hydrochloride.
-
Add a suitable solvent to dissolve the reactants.
-
Add a catalytic amount of a base to the mixture.
-
The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of cold water.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.
Spectral Data (Predicted)
The following are predicted spectral characteristics based on the structure of this compound and data from structurally related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl and pyrimidine rings, as well as the amine protons.
-
Aromatic protons (4-nitrophenyl ring): Two doublets in the range of δ 7.5-8.5 ppm.
-
Aromatic protons (pyrimidine ring): Signals corresponding to the protons on the pyrimidine ring.
-
Amine protons (-NH₂): A broad singlet which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Pyrimidine ring carbons: Characteristic shifts for the carbon atoms of the pyrimidine ring, with the carbon bearing the nitro group expected at a downfield shift.
-
Carbon attached to the amine group: A distinct signal for the C-NH₂ carbon.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretching (amine): Bands in the region of 3300-3500 cm⁻¹.
-
C=N and C=C stretching (aromatic rings): Absorptions in the 1500-1600 cm⁻¹ region.
-
NO₂ stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.20 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the pyrimidine ring.
Potential Biological Activity and Signaling Pathways
Derivatives of the pyrimidine scaffold are well-documented for their diverse biological activities, particularly as kinase inhibitors in cancer therapy. The structural features of this compound suggest its potential to interact with the ATP-binding pocket of various kinases.
Kinase Inhibition
Many pyrimidine-based compounds have been developed as inhibitors of key signaling kinases such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR). These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Aurora Kinase A Signaling Pathway:
Aurora kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Figure 2: Simplified Aurora Kinase A signaling pathway and the potential point of inhibition.
EGFR Signaling Pathway:
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[2]
Figure 3: Simplified EGFR signaling pathway and the potential point of inhibition.
Anticancer Activity
The potential of this compound as an anticancer agent would be evaluated through in vitro cell-based assays.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Figure 4: Workflow for a typical MTT cell viability assay.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
After an incubation period, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Conclusion
This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. Its physicochemical properties and the known biological activities of related pyrimidine derivatives suggest its potential as a kinase inhibitor with anticancer properties. The synthetic route via a one-pot Biginelli-type reaction offers an efficient means of production for further studies. Future research should focus on obtaining experimental validation of its physicochemical and spectral properties, as well as conducting comprehensive in vitro and in vivo studies to elucidate its specific biological targets and therapeutic potential.
References
In-Depth Technical Guide: 4-(4-Nitrophenyl)pyrimidin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)pyrimidin-2-amine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document synthesizes information from related pyrimidine derivatives to present its core chemical identifiers, a plausible synthetic route, and potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its synthesis, characterization, and potential therapeutic applications based on the activities of structurally analogous molecules.
Chemical Identity and Properties
The fundamental identifiers for this compound are crucial for its accurate sourcing and characterization.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 99361-84-9 |
| Molecular Formula | C₁₀H₈N₄O₂ |
| Molecular Weight | 216.20 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=NC(=C2)N)--INVALID-LINK--[O-] |
Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a reliable synthetic route can be extrapolated from established methods for preparing 2-aminopyrimidine derivatives. The most common approach involves the condensation of a chalcone with guanidine hydrochloride.
General Experimental Protocol: Synthesis via Chalcone Condensation
This protocol describes a two-step process, starting with the synthesis of the chalcone intermediate, followed by its cyclization with guanidine to form the final pyrimidine ring.
Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone)
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Catalysis: Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of the synthesized chalcone from Step 1 (1 equivalent) in dimethylformamide (DMF), add guanidine hydrochloride (1.5 equivalents).
-
Reaction: Heat the mixture at 50-60°C for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Therapeutic Applications
Direct biological data for this compound is scarce in publicly accessible literature. However, the 2-aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, and its derivatives have exhibited a wide range of biological activities.
Structurally related compounds, such as N-arylpyrimidin-2-amines and other substituted pyrimidines, have been reported to possess:
-
Anti-inflammatory Activity: Some 4,6-diarylpyrimidin-2-amines have shown significant anti-inflammatory effects in preclinical models.
-
Anticancer Properties: The pyrimidine core is central to many anticancer agents. For instance, N-(4-Nitrophenyl)pyridin-2-amine derivatives (a similar scaffold) are known to act as potent kinase inhibitors, targeting enzymes like Aurora kinases and Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle regulation.
-
Kinase Inhibition: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
Given these precedents, it is plausible that this compound could be a candidate for screening in anticancer and anti-inflammatory assays.
Hypothetical Experimental Workflow for Biological Screening
The following workflow outlines a standard procedure for the initial biological evaluation of a novel compound like this compound, focusing on a potential anticancer application.
Caption: General workflow for biological screening of a test compound.
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar pyrimidine-based molecules, a likely target class for this compound is the protein kinase family. The diagram below illustrates a simplified, generic kinase signaling pathway that is often implicated in cancer and could be a hypothetical target for this compound.
Caption: A hypothetical kinase signaling pathway potentially targeted by the compound.
Conclusion
This compound represents a molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and inflammation. While specific biological data is currently limited, its structural features suggest that it may exhibit interesting pharmacological properties. This guide provides a foundational framework for its synthesis and a logical starting point for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound.
Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)pyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for the characterization of 4-(4-Nitrophenyl)pyrimidin-2-amine. This compound is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules.
Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
The chemical shifts for this compound are predicted based on the known spectra of similar 2-aminopyrimidine and 4-nitrophenyl derivatives. The spectra are expected to be recorded in a common deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH₂ | Amine | ~7.0 (broad singlet, 2H) | - |
| H-5 | Pyrimidine CH | ~7.2 (d) | ~110 |
| H-6 | Pyrimidine CH | ~8.5 (d) | ~158 |
| H-2', H-6' | Nitrophenyl CH | ~8.3 (d) | ~129 |
| H-3', H-5' | Nitrophenyl CH | ~8.4 (d) | ~124 |
| C-2 | Pyrimidine C-NH₂ | - | ~163 |
| C-4 | Pyrimidine C-Aryl | - | ~161 |
| C-5 | Pyrimidine CH | - | ~110 |
| C-6 | Pyrimidine CH | - | ~158 |
| C-1' | Nitrophenyl C-Aryl | - | ~144 |
| C-2', C-6' | Nitrophenyl CH | - | ~129 |
| C-3', C-5' | Nitrophenyl CH | - | ~124 |
| C-4' | Nitrophenyl C-NO₂ | - | ~148 |
Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve cleavages of the pyrimidine ring and the bond connecting the two aromatic rings.
Table 2: Expected Mass Spectrometry Data
| Measurement | Expected Value | Notes |
| Molecular Formula | C₁₀H₈N₄O₂ | |
| Molecular Weight | 216.19 g/mol | |
| [M]⁺ (Molecular Ion) | m/z 216 | Expected to be a prominent peak in EI-MS. |
| [M+H]⁺ | m/z 217 | Expected in soft ionization techniques like ESI-MS. |
| Key Fragments | m/z 186, 170, 122, 95 | Predicted fragments corresponding to the loss of NO, NO₂, the nitrophenyl group, and cleavage of the pyrimidine ring. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Adapted from General Methods for 4-Aryl-2-aminopyrimidines
This procedure is a representative method for the synthesis of 4-aryl-2-aminopyrimidines and can be adapted for the target molecule.
Materials:
-
4-Nitroacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Toluene
Procedure:
-
Step 1: Synthesis of the Enaminone Intermediate. A mixture of 4-nitroacetophenone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) in toluene is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone.
-
Step 2: Cyclocondensation to form the Pyrimidine Ring. The crude enaminone (1 equivalent) is dissolved in ethanol. Guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2 equivalents) are added to the solution. The reaction mixture is refluxed for 8-12 hours, with monitoring by TLC.
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer acquisition time and a larger number of scans are required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe the fragmentation pattern.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the expected values.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
The Pyrimidin-2-amine Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidin-2-amine core is a versatile and highly privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of diseases.[1][2] Its ability to engage in various biological interactions, particularly through hydrogen bonding, has made it a cornerstone in the design of targeted therapies.[3] This technical guide provides an in-depth overview of the key therapeutic targets of pyrimidin-2-amine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in the research and development of novel therapeutics based on this remarkable scaffold.
Key Therapeutic Areas and Targets
The therapeutic potential of pyrimidin-2-amine scaffolds is extensive, with significant research focused on oncology, neurodegenerative diseases, infectious diseases, and regenerative medicine.[1][2]
Oncology: A Dominant Landscape for Pyrimidin-2-amine Derivatives
In the realm of oncology, pyrimidin-2-amine-based compounds have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[4][5]
The structural similarity of the pyrimidin-2-amine motif to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of numerous kinases.[3]
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[6][7] Several pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.[6][7]
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| 8h | PLK4 | 0.0067 | In vitro enzyme activity | [6][7] |
| 3b | PLK4 | 0.0312 | In vitro enzyme activity | [6] |
| 3r | PLK4 | 0.0174 | In vitro enzyme activity | [6] |
| CFI-400437 | PLK4 | 0.0006 | Not specified | [6] |
| CFI-400945 | PLK4 | 0.00026 | Not specified | [6] |
| YLT-11 | PLK4 | 0.022 | Not specified | [6] |
Aurora Kinases (AURK): These serine/threonine kinases are crucial for mitotic progression, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives have shown potent inhibition of both AURKA and AURKB.[3][8]
| Compound | Target | IC50 (µM) | Reference |
| Alisertib (MLN8237) | AURKA | 0.0012 | [3][8] |
| Barasertib (AZD1152) | AURKB | 0.00037 | [3][8] |
| ENMD-2076 | AURKA | 0.014 | [3][8] |
| AMG900 | AURKB | 0.004 | [3][8] |
| PF-03814735 | AURKA | 0.0008 | [3][8] |
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibition of CDKs and HDACs is a promising strategy to overcome drug resistance in cancer. Pyrimidin-2-amine scaffolds have been incorporated into potent dual CDK9/HDAC inhibitors.[9]
| Compound | Target | IC50 (nM) | Reference |
| 8e | CDK9 | 88.4 | [9] |
| 8e | HDAC1 | 168.9 | [9] |
| 9e | FLT3 | 30.4 | [9] |
| 9e | HDAC1 | 52.4 | [9] |
| 9e | HDAC3 | 14.7 | [9] |
Other Kinases: The versatility of the pyrimidin-2-amine scaffold extends to the inhibition of a broad range of other kinases implicated in cancer, including Phosphatidylinositol 3-kinases (PI3Ks), Tyrosine Kinases, and c-Met.[10][11][12]
Pyrimidin-2-amine derivatives also exhibit anticancer effects through other mechanisms, such as tubulin polymerization inhibition and induction of apoptosis.[1][13]
| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |
| 139 | MCF-7 (Breast) | 10.95 | Tubulin inhibition, Apoptosis induction | [1] |
| 139 | HepG2 (Liver) | 11.93 | Tubulin inhibition, Apoptosis induction | [1] |
| 128 | MCF-7 (Breast) | 2.958 | Not specified | [13] |
| 129 | MCF-7 (Breast) | 1.841 | Not specified | [13] |
| 132 | MCF-7 (Breast) | 1.629 | Not specified | [13] |
Neurodegenerative Diseases: Targeting Amyloid-β Aggregation and Other Pathways
In the context of neurodegenerative disorders like Alzheimer's disease, pyrimidin-2-amine derivatives are being explored for their ability to inhibit amyloid-β (Aβ) peptide aggregation, a key pathological hallmark.[14][15] They are also investigated as inhibitors of enzymes like monoamine oxidase and as modulators of γ-secretase.[15]
Antiviral Activity: A Broad-Spectrum Response
The pyrimidine nucleus is a fundamental component of nucleosides, making pyrimidin-2-amine derivatives prime candidates for antiviral drug development. They have shown activity against a range of viruses, including HIV, herpes viruses, and human coronavirus.[1][16][17][18]
| Compound Class | Virus | EC50 | Reference |
| Pyrimidine NNRTI | HIV-1-IIIB | < 10 nM | [1] |
| O(6)-substituted pyrimidines | HSV-1, HSV-2, VZV, CMV, HIV-1, HIV-2 | Not specified | [16] |
| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Not specified | [17] |
Other Therapeutic Applications
The therapeutic potential of pyrimidin-2-amine scaffolds extends to other areas, including:
-
Bone Anabolic Agents: Promoting osteogenesis via the BMP2/SMAD1 signaling pathway.[19]
-
Anti-inflammatory Agents: Inhibiting enzymes like COX-2.[13]
-
β-Glucuronidase Inhibitors: With potential applications in modulating drug metabolism.[20]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are methodologies for key in vitro assays relevant to the study of pyrimidin-2-amine derivatives.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.[21]
Materials:
-
Kinase (e.g., PLK4, CDK9)
-
Peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (pyrimidin-2-amine derivatives) dissolved in DMSO
-
ATP detection reagent
-
384-well assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compound solutions in DMSO into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2x the final desired concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (both at 2x the final desired concentration) to all wells.
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3][14][19]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidin-2-amine derivatives. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
β-Glucuronidase Inhibition Assay
This assay measures the inhibition of β-glucuronidase activity by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.[7][13][15]
Materials:
-
β-Glucuronidase enzyme
-
Substrate (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide)
-
Acetate buffer (0.1 M, pH 7.0) or HEPES buffer (50 mM, pH 7.4)
-
Test compounds
-
Stop solution (e.g., 1 M Na2CO3)
-
96-well or 384-well plates
Procedure (using a fluorogenic substrate):
-
Compound Addition: Add 0.5 µL of the test compound (or DMSO) to the wells of a black 384-well plate.
-
Enzyme Addition: Add 30 µL of diluted β-glucuronidase enzyme.
-
Reaction Initiation: Add 20 µL of the 4-methylumbelliferyl glucuronide (4MUG) substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Add a stop solution.
-
Fluorescence Measurement: Measure the fluorescence in a plate reader.
-
Data Analysis: Determine the IC50 values from the dose-response curves.[7]
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay uses the fluorescent dye Thioflavin T (ThT), which binds to amyloid fibrils, to monitor the aggregation of Aβ peptides.[12][22][23]
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS)
-
Test compounds
Procedure:
-
Aβ Preparation: Prepare a solution of monomeric Aβ42.
-
Incubation: Incubate 20 µM of Aβ42 in the presence of varying concentrations of the test compounds (or DMSO as a control) at 37°C with shaking.
-
ThT Fluorescence Measurement: At specific time points, measure the ThT fluorescence at 483 nm (excitation at 450 nm) using a microplate spectrofluorometer.
-
Data Analysis: Normalize the fluorescence readings to the DMSO control and express as a percentage of relative fluorescence to determine the extent of aggregation inhibition.[22]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the signaling pathways affected by pyrimidin-2-amine derivatives and the experimental workflows used to evaluate them is crucial for rational drug design.
Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis
This pathway illustrates how certain pyrimidin-2-amine derivatives can promote bone formation by upregulating BMP2, leading to the activation of SMAD proteins and subsequent expression of osteogenic genes.[5][19][24][25]
Experimental Workflow: In Vitro Anticancer Activity Assessment
This diagram outlines a typical workflow for evaluating the anticancer potential of newly synthesized pyrimidin-2-amine compounds, from initial cytotoxicity screening to mechanistic studies.
Logical Relationship: Kinase Inhibitor Screening Cascade
This diagram illustrates the logical progression of a screening campaign to identify and characterize pyrimidin-2-amine-based kinase inhibitors.
Conclusion
The pyrimidin-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a wide array of biological molecules with high potency and selectivity. This guide provides a foundational understanding of the key therapeutic targets, along with practical experimental protocols and conceptual workflows, to empower researchers and drug development professionals in their quest to harness the full potential of this remarkable chemical motif. The continued exploration of pyrimidin-2-amine derivatives holds immense promise for addressing unmet medical needs and advancing the future of medicine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. benchchem.com [benchchem.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 24. europeanreview.org [europeanreview.org]
- 25. researchgate.net [researchgate.net]
Mechanism of Action of Nitrophenyl-Substituted Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenyl-substituted pyrimidines are a class of synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established privileged structure, forming the core of numerous FDA-approved drugs. The incorporation of a nitrophenyl moiety can significantly enhance the biological activity of these compounds, particularly their ability to modulate the function of key enzymes involved in cellular signaling. This technical guide provides an in-depth exploration of the mechanism of action of nitrophenyl-substituted pyrimidines, with a focus on their role as kinase inhibitors in oncology. We will delve into their primary molecular targets, the signaling pathways they disrupt, and the experimental methodologies used to characterize their activity.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for many biologically active nitrophenyl-substituted pyrimidines is the inhibition of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Nitrophenyl-substituted pyrimidines typically function as ATP-competitive inhibitors. The pyrimidine ring, being an isostere of the adenine base of ATP, can bind to the ATP-binding pocket of the kinase. The nitrophenyl group often forms crucial hydrogen bonds and other interactions within the active site, contributing to the inhibitor's potency and selectivity. The electron-withdrawing nature of the nitro group can enhance these interactions.
Key Molecular Targets and Signaling Pathways
Extensive research has identified several key protein kinases as primary targets for nitrophenyl-substituted pyrimidines. These include members of the receptor tyrosine kinase (RTK) family and kinases involved in cell cycle regulation.
Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events crucial for cell proliferation and survival. Overactivation of the EGFR pathway is a common driver of tumor growth. Nitrophenyl-substituted pyrimidines have been shown to be potent inhibitors of EGFR.[2] By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Nitrophenyl-substituted\nPyrimidine", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [arrowhead=normal, color="#5F6368"]; EGFR -> Grb2 [arrowhead=normal, color="#5F6368"]; Grb2 -> SOS [arrowhead=normal, color="#5F6368"]; SOS -> Ras [arrowhead=normal, color="#5F6368"]; Ras -> Raf [arrowhead=normal, color="#5F6368"]; Raf -> MEK [arrowhead=normal, color="#5F6368"]; MEK -> ERK [arrowhead=normal, color="#5F6368"]; ERK -> Proliferation [arrowhead=normal, color="#5F6368"]; EGFR -> PI3K [arrowhead=normal, color="#5F6368"]; PI3K -> AKT [arrowhead=normal, color="#5F6368"]; AKT -> Proliferation [arrowhead=normal, color="#5F6368"]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
// Invisible edges for alignment {rank=same; Ligand; Inhibitor;} {rank=same; Grb2; PI3K;} {rank=same; SOS; AKT;} {rank=same; Ras;} {rank=same; Raf;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; Proliferation;} } .dot Caption: Inhibition of the EGFR signaling pathway by nitrophenyl-substituted pyrimidines.
Aurora Kinase Signaling
Aurora kinases (A and B) are serine/threonine kinases that are essential for the regulation of mitosis.[3] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Nitrophenyl-substituted pyrimidines have been developed as potent inhibitors of Aurora kinases.[3][4] Inhibition of Aurora kinases disrupts multiple stages of mitosis, including centrosome separation, spindle formation, and cytokinesis, ultimately leading to apoptosis in cancer cells. For instance, some nitroxide-labeled pyrimidines have shown potent inhibitory activity against both Aurora A and B kinases.[3]
Quantitative Biological Activity
The inhibitory potency of nitrophenyl-substituted pyrimidines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following tables summarize the in vitro potency of selected pyrimidine derivatives against key kinase targets.
| Compound ID | Modification on Phenyl Ring | EGFR IC50 (nM) | Cell Line |
| PD158780 | 3-bromo | 0.08 | A431 |
| Compound 7 | Not Specified | 8 | HT29, A549, H460, H1975 |
| Compound 10 | Not Specified | 7.48 | HT29, A549, H460, H1975 |
| Weakly Basic Amine Derivatives | Various | 0.5 - 10 | Isolated Enzyme |
Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Pyrimidine Derivatives.[2]
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Compound 22 | 9.3 | 2.8 |
| Compound 12a | 309 | 293 |
Table 2: Inhibition of Aurora Kinases by Pyrimidine Derivatives.[3][4]
| Compound | Anti-proliferative IC50 (µM) | Cell Line |
| Compound 22 | 0.89 - 11.41 | Various carcinoma cell lines |
| Compound 12a | 1.31 - 20.53 | HCT-116, A549, MCF-7 |
Table 3: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines.[3][4]
Experimental Protocols
The characterization of nitrophenyl-substituted pyrimidines as kinase inhibitors involves a series of in vitro assays. Below are detailed methodologies for two key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., EGFR, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (nitrophenyl-substituted pyrimidine)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Inhibitor [label="Prepare Serial Dilutions\nof Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add Inhibitor/DMSO\nto 384-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add Kinase Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate_ATP [label="Add Substrate/ATP\nMixture to Initiate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Reaction [label="Incubate at RT\nfor 60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Add ADP-Glo™ Reagent\n(Stop Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Stop [label="Incubate at RT\nfor 40 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add Kinase\nDetection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Detection [label="Incubate at RT\nfor 30 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Luminescence [label="Measure Luminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Calculate % Inhibition\n& Determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Prep_Inhibitor; Prep_Inhibitor -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Add_Substrate_ATP; Add_Substrate_ATP -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction -> Incubate_Stop; Incubate_Stop -> Add_Detection; Add_Detection -> Incubate_Detection; Incubate_Detection -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the effect of nitrophenyl-substituted pyrimidines on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT-116)
-
Cell culture medium
-
Test compound (nitrophenyl-substituted pyrimidine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate at 37°C for 4 hours to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate at 37°C for 4 hours or overnight, mixing gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 from the dose-response curve.[6][7]
Synthesis Workflow
The synthesis of nitrophenyl-substituted pyrimidines often involves a nucleophilic aromatic substitution (SNAr) reaction as a key step.
// Nodes Dichloropyrimidine [label="Dichloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroaniline [label="Nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Monosubstituted\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Functionalization [label="Further Functionalization\n(e.g., Suzuki Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Nitrophenyl-Pyrimidinamine\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Dichloropyrimidine -> SNAr; Nitroaniline -> SNAr; SNAr -> Intermediate; Intermediate -> Functionalization; Functionalization -> Final_Product; } .dot Caption: General synthetic workflow for nitrophenyl-pyrimidinamines.
A dichlorinated pyrimidine is reacted with a substituted nitroaniline in the presence of a base. The reaction conditions, such as solvent and temperature, are optimized to favor the formation of the monosubstituted product. Further functionalization at the remaining reactive site on the pyrimidine ring can be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
Nitrophenyl-substituted pyrimidines represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. Their mechanism of action primarily involves the ATP-competitive inhibition of key kinases such as EGFR and Aurora kinases, leading to the disruption of critical cellular signaling pathways and subsequent inhibition of cancer cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of these compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these scaffolds to identify clinical candidates. Further exploration of their activity against a broader range of kinases and in various disease models is also warranted to fully elucidate their therapeutic utility and potential for combination therapies. The versatile synthetic routes allow for extensive structural modifications, offering opportunities to enhance potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
In Silico Docking Analysis of 4-(4-Nitrophenyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its derivatives are known to interact with a variety of biological targets, most notably protein kinases, which are crucial regulators of cellular processes. This technical guide focuses on the in silico analysis of 4-(4-Nitrophenyl)pyrimidin-2-amine, a specific derivative with potential therapeutic applications. Through molecular docking simulations, we can predict the binding affinity and interaction patterns of this compound with key protein targets, thereby elucidating its mechanism of action and guiding further drug development efforts. This document provides a comprehensive overview of the methodologies employed in such studies, presents relevant quantitative data from related compounds, and visualizes the computational workflow and potential signaling pathways involved.
Quantitative Data from In Silico Docking of Related Pyrimidine Derivatives
While specific docking data for this compound is not extensively available in public literature, the following table summarizes the results for structurally similar compounds, offering valuable insights into the potential interactions and binding affinities of this chemical class.
| Compound Name | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Kinase (2hyy) | -10.3 | Not specified | [1] |
| Imatinib (Control) | Kinase (2hyy) | -12.8 | Not specified | [1] |
| Compound 5k (Pyrazolo[3,4-d]pyrimidinone derivative) | COX-2 (3LN1) | -10.57 | Arg-106, Tyr-341, His-75 | [2] |
| Celecoxib (Control) | COX-2 (3LN1) | -10.19 | Not specified | [2] |
Experimental Protocols: Molecular Docking
The following protocol outlines a standard procedure for performing in silico molecular docking studies, based on methodologies reported for similar pyrimidine-based compounds.[3]
1. Protein Preparation:
-
Obtaining the Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and any missing residues or loops are modeled using software like Maestro's Protein Preparation Wizard. The structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: A 2D sketch of this compound is created and converted into a 3D structure.
-
Energy Minimization: The ligand's geometry is optimized, and its energy is minimized using a suitable force field (e.g., OPLS_2005). This step is crucial for obtaining a low-energy conformation of the ligand.
-
Charge and Tautomerization States: Possible ionization and tautomeric states of the ligand at a physiological pH are generated.
3. Receptor Grid Generation:
-
A grid box is defined around the active site of the target protein. This grid specifies the volume in which the docking algorithm will search for favorable binding poses of the ligand. The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using site-mapping tools.
4. Molecular Docking Simulation:
-
Docking Algorithm: A docking program such as AutoDock Vina or Glide is used to perform the simulation.[3] These programs systematically sample different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: The binding poses are evaluated using a scoring function that estimates the binding free energy (ΔG) of the ligand-protein complex. The poses are ranked based on their docking scores.
5. Analysis of Docking Results:
-
Binding Pose Selection: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein.
-
Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified. These interactions provide insights into the molecular basis of the ligand's binding affinity and selectivity.
Visualizations: Workflows and Signaling Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Given that pyrimidine derivatives frequently target protein kinases, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.[4][5][6]
The in silico docking studies of this compound and its analogs provide a powerful computational approach to predict and understand their therapeutic potential. By following standardized protocols for molecular docking, researchers can efficiently screen for potential protein targets and elucidate the molecular interactions driving the binding affinity. The data from related pyrimidine derivatives suggest that this class of compounds holds promise as inhibitors of various protein kinases involved in disease pathways. The visualized workflow and signaling pathway offer a clear framework for conceptualizing the research process and the potential mechanism of action. Further experimental validation is essential to confirm these computational predictions and to advance the development of this compound as a potential therapeutic agent.
References
- 1. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrimidine Scaffold: A Cornerstone in the Discovery and Development of Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of aminopyrimidine-based inhibitors represents a landmark achievement in the field of medicinal chemistry and targeted cancer therapy. This versatile heterocyclic scaffold has proven to be a highly effective pharmacophore for the development of potent and selective kinase inhibitors, leading to the creation of several blockbuster drugs that have revolutionized the treatment of various cancers and other diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of aminopyrimidine-based inhibitors, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize them.
A Historical Perspective: From Screening Hits to Targeted Therapies
The journey of aminopyrimidine-based inhibitors began with the recognition of the pyrimidine ring as a privileged scaffold capable of mimicking the adenine base of ATP, the ubiquitous substrate of protein kinases. This structural similarity allows aminopyrimidine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.
A pivotal moment in this history was the development of imatinib (Gleevec), a 2-phenylaminopyrimidine derivative, in the late 1990s by scientists at Ciba-Geigy (now Novartis).[1][2] Imatinib was the first rationally designed small molecule to specifically target the Bcr-Abl fusion protein, the causative agent of Chronic Myeloid Leukemia (CML).[2] Its remarkable success in treating CML marked the dawn of targeted cancer therapy and validated the approach of designing drugs to inhibit specific molecular drivers of disease.[1][2]
Following the success of imatinib, the aminopyrimidine scaffold became a focal point for the development of inhibitors targeting other kinases implicated in cancer. A notable example is gefitinib (Iressa), a 4-anilinoquinazoline derivative (a fused pyrimidine system), which was one of the first selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The development of gefitinib in the early 2000s provided a new treatment paradigm for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[3]
Key Kinase Targets of Aminopyrimidine-Based Inhibitors
The adaptability of the aminopyrimidine scaffold has enabled the development of inhibitors against a wide array of protein kinases. Some of the most clinically relevant targets include:
-
Bcr-Abl: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, driving Chronic Myeloid Leukemia (CML).
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.
-
Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of SFKs is common in many cancers.
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development and signaling. BTK inhibitors are used to treat B-cell malignancies.
-
Aurora Kinases and Polo-like Kinases (PLKs): Serine/threonine kinases that play essential roles in cell cycle regulation and mitosis, making them attractive targets for cancer therapy.
Quantitative Analysis of Inhibitor Potency and Selectivity
The development of effective kinase inhibitors relies on the precise measurement of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize the IC50 values for several key aminopyrimidine-based inhibitors against their primary targets and a selection of other kinases, illustrating their selectivity profiles.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | ~250-1000 (Bcr-Abl) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.3 (HER2) |
| Inhibitor | Kinase Target | IC50 (nM) |
| Gefitinib | EGFR | 2-37 |
| Src | >10,000 | |
| KDR (VEGFR2) | >10,000 | |
| Erlotinib | EGFR | 2 |
| Src | >10,000 | |
| Abl | >10,000 | |
| Lapatinib | EGFR | 10.8 |
| HER2 | 9.3 | |
| Src | 347 | |
| Abl | >10,000 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of aminopyrimidine-based inhibitors, it is essential to visualize the signaling pathways they disrupt and the experimental workflows used to characterize them.
A generalized workflow for small molecule drug discovery.
Bcr-Abl Signaling Pathway
Imatinib and other Bcr-Abl inhibitors function by blocking the constitutive kinase activity of the Bcr-Abl fusion protein, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
EGFR Signaling Pathway
Gefitinib, erlotinib, and lapatinib target the EGFR signaling pathway, which, when aberrantly activated, drives the growth of many solid tumors. These inhibitors block the autophosphorylation of the receptor, preventing the activation of downstream pro-survival and proliferative signals.
Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidine-based TKIs.
Detailed Experimental Protocols
The characterization of aminopyrimidine-based inhibitors involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, biotinylated substrate peptide, and the test compound at various concentrations in kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.
-
Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the aminopyrimidine inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Study
Principle: This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during their exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel to promote tumor formation.[4]
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million) into the flank of each immunodeficient mouse (e.g., nude or SCID mice).[4]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.[4]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the aminopyrimidine inhibitor (formulated in an appropriate vehicle) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a set duration of treatment.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of the compound. The percentage of tumor growth inhibition (TGI) is a common metric for efficacy.
Conclusion
The aminopyrimidine scaffold has been and continues to be a remarkably fruitful starting point for the design and discovery of potent and selective kinase inhibitors. The historical success of drugs like imatinib and gefitinib has paved the way for a new era of targeted therapies. The ongoing exploration of novel aminopyrimidine derivatives against a growing number of kinase targets promises to deliver even more effective and safer medicines for a wide range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance this important class of therapeutic agents.
References
The Pivotal Role of the 4-Nitrophenyl Group in Biological Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-nitrophenyl group, a common moiety in organic chemistry, plays a surprisingly diverse and critical role in the biological efficacy of a wide range of compounds. Its strong electron-withdrawing nature, conferred by the nitro group at the para position of a benzene ring, significantly influences the physicochemical properties of a molecule, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the function of the 4-nitrophenyl group in bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties and Their Influence on Biological Activity
The 4-nitrophenyl group exerts a profound effect on a molecule's electronic and steric properties. The nitro group is a powerful electron-withdrawing group, which can be quantified by its positive Hammett constant (σ_p ≈ 0.78). This property can:
-
Enhance Binding Affinity: The electron-deficient nature of the 4-nitrophenyl ring can lead to favorable electrostatic and π-stacking interactions with electron-rich residues in the binding pockets of target proteins.
-
Modulate Acidity/Basicity: It can increase the acidity of nearby protons, which can be crucial for ionization states and receptor interactions at physiological pH.
-
Influence Metabolic Stability: The nitro group can be a site of metabolic reduction, a double-edged sword that can lead to either activation or detoxification of a drug. This metabolic pathway is a key consideration in drug design and can contribute to toxicity concerns.[1]
The 4-Nitrophenyl Group in Action: Case Studies
Chloramphenicol: An Antibiotic Powerhouse
Chloramphenicol, a broad-spectrum antibiotic, is a classic example where the 4-nitrophenyl group is essential for its biological activity. It functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The 4-nitrophenyl moiety is crucial for this interaction, fitting into a specific hydrophobic pocket and forming key interactions with the ribosomal RNA.
Structure-activity relationship studies have shown that replacement of the 4-nitrophenyl group with other substituents often leads to a significant loss of antibacterial activity. For instance, replacing the nitro group with a hydrogen atom or a methylsulfonyl group (as in thiamphenicol) reduces its potency, although thiamphenicol exhibits a better safety profile due to the reduced potential for the nitro group to be metabolized into toxic intermediates.[1]
Nimesulide: A Selective COX-2 Inhibitor
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2). While the entire molecular scaffold contributes to its activity, the 4-nitrophenyl group plays a role in its interaction with the enzyme's active site. The electron-withdrawing nature of the nitro group can influence the acidity of the sulfonamide proton, which is critical for its binding and inhibitory activity.
Quantitative Data on Biological Efficacy
The following tables summarize the biological activity of various compounds containing the 4-nitrophenyl group, providing a quantitative basis for understanding its contribution to their efficacy.
Table 1: In Vitro COX Inhibition by Nimesulide
| Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| COX-1 | 7.3 - 115 | 2.0 - 7.6 | [2] |
| COX-2 | 18 - 18 | 2.0 - 7.6 | [2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol and Its Analogs
| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| Chloramphenicol | 2-8 | 2-8 | ≥32 | [3] |
| Thiamphenicol | 2-8 | 4-16 | ≥32 | [3] |
| Florfenicol | 2-8 | 2-8 | ≥64 | [3] |
| Azidamfenicol | 1-4 | 1-4 | ≥16 | [3] |
Table 3: Tubulin Polymerization Inhibition by Combretastatin A-4 Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Azo-combretastatin analog with 4-nitrophenyl group | HeLa | 0.11 | [4] |
| Azo-combretastatin analog with 4-nitrophenyl group | H157 | 0.20 | [4] |
| 4-nitrophenyl containing furan-based derivative | - | 17 ± 0.3 | [5] |
Key Signaling Pathways
The biological effects of compounds containing the 4-nitrophenyl group are often mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of more targeted therapies.
Caption: Nimesulide inhibits the COX-2 pathway.
Caption: The PI3K/AKT signaling pathway.
Caption: Protein Kinase C epsilon (PKCε) signaling.
Experimental Protocols
Accurate assessment of the biological efficacy of compounds containing the 4-nitrophenyl group relies on robust and well-defined experimental protocols.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay is used to identify compounds that inhibit or enhance tubulin polymerization, a key process in cell division and a target for many anticancer drugs.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (with a 4-nitrophenyl group) and control compounds (e.g., paclitaxel as an enhancer, vinblastine as an inhibitor)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in the polymerization buffer containing GTP and glycerol. Add the fluorescent reporter to the buffer.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in the polymerization buffer.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the compound dilutions.
-
Initiate Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C and record the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm for DAPI) at regular intervals for a defined period (e.g., 60 minutes).[6][7][8][9]
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization (Vmax) and the extent of polymerization at steady state can be determined. The IC50 value for inhibitors can be calculated by plotting the percentage of inhibition against the compound concentration.[9]
Caption: Workflow for a tubulin polymerization assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., chloramphenicol analog)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[3]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB directly in the wells of the microtiter plate.
-
Inoculation: Inoculate each well (except for a negative control well) with the prepared bacterial inoculum. Include a positive control well with bacteria but no compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]
Caption: Workflow for MIC determination.
Bioisosteric Replacement of the 4-Nitrophenyl Group
While the 4-nitrophenyl group can be crucial for activity, it is also associated with potential toxicity due to the metabolic reduction of the nitro group to reactive intermediates. Therefore, its replacement with bioisosteres is a common strategy in drug optimization. A bioisostere is a substituent that retains similar physicochemical properties and produces a comparable biological effect.
Common bioisosteric replacements for the 4-nitrophenyl group include:
-
Cyanophenyl group: The cyano group is also strongly electron-withdrawing but may have a different metabolic profile.
-
Sulfonamide and related groups: These can mimic the electronic properties and hydrogen bonding capabilities.
-
Halogenated phenyl groups: Halogens like chlorine and fluorine can act as electron-withdrawing groups.
-
Heterocyclic rings: Certain nitrogen-containing heterocycles can mimic the electronic and steric properties of the nitrophenyl ring.
The choice of a suitable bioisostere depends on the specific molecular context and the desired balance between potency, selectivity, and safety.
Conclusion
The 4-nitrophenyl group is a versatile and impactful moiety in the design of biologically active compounds. Its strong electron-withdrawing properties can significantly enhance target binding and modulate the overall physicochemical profile of a molecule. However, its potential for metabolic activation and associated toxicity necessitates careful consideration and often leads to its replacement with suitable bioisosteres during lead optimization. A thorough understanding of its role, supported by quantitative data and robust experimental validation, is essential for leveraging its benefits while mitigating its risks in the pursuit of novel and effective therapeutics.
References
- 1. annualreviews.org [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photoresponsive azo-combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selectscience.net [selectscience.net]
- 7. maxanim.com [maxanim.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Medicinal Chemistry of 4-(4-Nitrophenyl)pyrimidin-2-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its myriad derivatives, 4-(4-Nitrophenyl)pyrimidin-2-amine has emerged as a significant pharmacophore, particularly in the realm of oncology. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential as kinase inhibitors and anticancer agents.
Quantitative Biological Data
The biological activity of this compound and its derivatives has been evaluated through various in vitro assays. The following tables summarize key quantitative data, offering a comparative overview of their potency and selectivity.
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 1 | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | % Inhibition | 95.41% at 100 µM | [1] |
| 2 | N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | % Inhibition | 93.33% at 100 µM | [1] |
| 3 | 4-(thiazol-5-yl)-2-(3-nitrophenylamino)pyrimidine | Not Specified | GI50 | Not Specified | [2] |
Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives
| Compound ID | Target Kinase | Activity Metric | Value (nM) | Reference |
| CYC116 (related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine) | Aurora A | Ki | 8.0 | [3] |
| CYC116 (related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine) | Aurora B | Ki | 9.2 | [3] |
| A8 (related N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative) | JAK2 | IC50 | 5 | [3] |
| Derivative of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | CDK9/cyclin T1 | IC50 | 50 | [2] |
| Derivative of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | CDK9/cyclin T1 | Ki | 20 | [2] |
Table 2: Kinase Inhibitory Activity of Compounds Related to this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Provided below are representative experimental protocols for the synthesis and biological evaluation of this compound and its analogs.
Synthesis of 4-Arylpyrimidin-2-amines
A general and efficient method for the synthesis of 4-arylpyrimidin-2-amines involves the condensation of an aryl chalcone with guanidine hydrochloride.
Materials:
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Dimethylformamide (DMF)
Protocol:
-
Chalcone Synthesis: Dissolve the substituted acetophenone (1 equivalent) and aromatic aldehyde (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated chalcone, wash with water, and dry.
-
Pyrimidine Ring Formation: Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in DMF for 6-8 hours. After cooling, pour the reaction mixture into ice-cold water. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the 4-arylpyrimidin-2-amine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase enzyme (e.g., Aurora A, CDK9)
-
Peptide substrate specific for the kinase
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Protocol:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP concentration.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2][4]
Cellular Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a DMSO vehicle control. Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.[1]
Signaling Pathways and Mechanisms of Action
Derivatives of this compound primarily exert their anticancer effects by inhibiting protein kinases that are crucial for cell cycle progression and signal transduction.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a privileged structure that can effectively bind to the ATP-binding pocket of various kinases, acting as a competitive inhibitor. Key kinase families targeted by derivatives of this scaffold include:
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition leads to mitotic arrest and apoptosis.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their inhibition causes cell cycle arrest, typically at the G1/S or G2/M phase.[3]
-
Janus Kinase 2 (JAK2): JAK2 is involved in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[3]
Below are diagrams illustrating the general experimental workflow and a simplified signaling pathway targeted by these inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of Aurora Kinase signaling by this compound derivatives, leading to apoptosis.
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry, particularly for the development of novel anticancer therapeutics. Their ability to inhibit key protein kinases involved in cell proliferation and survival underscores their potential. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of more potent and selective kinase inhibitors. Further research focusing on the specific molecular interactions with their kinase targets and in vivo efficacy studies will be crucial in translating the potential of this scaffold into clinical applications.
References
A Technical Guide to the Preliminary Anticancer Screening of Novel Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial in vitro screening methodologies for evaluating the anticancer potential of novel pyrimidine derivatives. Pyrimidine scaffolds are a cornerstone in the development of chemotherapeutic agents, largely due to their structural similarity to the nucleobases that constitute DNA and RNA.[1][2] This structural analogy allows them to function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[1][3] The preliminary screening process is a critical step in identifying promising lead compounds for further development.
Core Principles of Pyrimidine Anticancer Activity
The fundamental mechanism of action for many pyrimidine antimetabolites involves the disruption of DNA synthesis. These compounds are typically taken up by cells and metabolized into nucleotide analogs. These analogs can then exert their cytotoxic effects through two primary routes:
-
Inhibition of Key Enzymes: The nucleotide analogs can inhibit critical enzymes involved in the de novo synthesis of pyrimidines, leading to a depletion of the natural nucleotides required for DNA replication.[3] A primary target is thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a key component of DNA.[4][5]
-
Incorporation into DNA/RNA: The analogs can be incorporated into growing DNA or RNA chains. This incorporation disrupts the normal structure and function of these nucleic acids, ultimately leading to DNA damage, cell cycle arrest, and the induction of apoptosis (programmed cell death).[3][6]
Recent research has also highlighted that pyrimidine derivatives can exert their anticancer effects by inhibiting various protein kinases that are crucial for controlling cell growth, differentiation, and metabolism.[7]
Experimental Protocols
A standardized workflow is essential for the preliminary assessment of novel compounds. This typically involves a tiered approach, starting with a broad cytotoxicity screen, followed by more specific assays to elucidate the mechanism of cell death.
Cell Viability and Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9] The intensity of this color, measured spectrophotometrically, is proportional to the number of living cells.[8] This assay is a widely used first-line screening tool to determine the cytotoxic potential of novel compounds against various cancer cell lines.[10]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[13]
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO2 incubator.[13]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][11] This allows for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these exposed PS residues.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the cellular DNA.[14]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrimidine compounds at concentrations around their determined IC50 values for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash them with cold phosphate-buffered saline (PBS).[15][16]
-
Staining: Resuspend the cell pellet in a binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[15][16]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15][16] The results will segregate the cell population into four quadrants:
-
Annexin V- / PI- (Lower Left): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] Many anticancer agents act by inducing cell cycle arrest at specific checkpoints. This flow cytometry-based technique uses PI to stain the DNA of permeabilized cells.[17][19] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for differentiation between the cell cycle phases.[18]
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with the novel pyrimidine compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[20][21] Store the fixed cells at 4°C for at least 2 hours.[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[21] Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[20]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[20][21]
Data Presentation
The quantitative results from these preliminary screens are best summarized in tabular format for clear comparison and interpretation.
Table 1: Cytotoxicity of Novel Pyrimidine Compounds (IC50 Values in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) | NHDF (Normal Fibroblast) |
| Cpd-Pyr-01 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | > 100 |
| Cpd-Pyr-02 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 | 85.4 ± 7.2 |
| Cpd-Pyr-03 | 35.1 ± 3.5 | 41.2 ± 4.0 | 38.7 ± 3.1 | > 100 |
| 5-FU (Ref.) | 13.2 ± 1.1 | 10.5 ± 1.3 | 9.8 ± 1.0 | 25.6 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction in A549 Cells after 24h Treatment
| Treatment (at IC50) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 2.5 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Cpd-Pyr-02 | 45.3 ± 4.1 | 35.8 ± 3.5 | 18.9 ± 2.8 |
| 5-FU (Ref.) | 52.1 ± 5.5 | 28.9 ± 3.1 | 19.0 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 4.5 | 28.1 ± 3.1 | 16.7 ± 2.8 |
| Cpd-Pyr-02 | 25.6 ± 3.1 | 60.5 ± 5.2 | 13.9 ± 2.5 |
| 5-FU (Ref.) | 30.1 ± 3.8 | 55.7 ± 4.9 | 14.2 ± 2.1 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: A typical workflow for the preliminary in vitro screening of novel anticancer compounds.
Pyrimidine Antimetabolite Signaling Pathway
Caption: Simplified signaling pathway for pyrimidine antimetabolites leading to apoptosis.
Logical Relationship for Compound Prioritization
Caption: Decision-making flowchart for prioritizing lead compounds based on screening data.
Conclusion
The preliminary in vitro screening of novel pyrimidine compounds is a structured, multi-assay process designed to efficiently identify candidates with potent and selective anticancer activity. By systematically evaluating cytotoxicity, the induction of apoptosis, and effects on the cell cycle, researchers can build a foundational understanding of a compound's therapeutic potential. This initial data is crucial for making informed decisions about which compounds warrant the significant investment of resources required for further preclinical and clinical development. The combination of robust experimental protocols, clear data presentation, and logical workflow visualization provides a powerful framework for advancing the discovery of next-generation pyrimidine-based cancer therapies.
References
- 1. ijcrt.org [ijcrt.org]
- 2. sciensage.info [sciensage.info]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
Methodological & Application
Synthetic Route for 4-(4-Nitrophenyl)pyrimidin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 4-(4-nitrophenyl)pyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis follows a reliable two-step sequence, commencing with the formation of a key enaminone intermediate, 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, from 4-nitroacetophenone. This intermediate subsequently undergoes cyclization with guanidine to yield the target 2-aminopyrimidine derivative. This protocol offers a robust and efficient pathway for the synthesis of this compound and structurally related compounds.
Introduction
Substituted 2-aminopyrimidines are a prominent class of heterocyclic compounds that are frequently incorporated into the structures of biologically active molecules. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, often engaging in key hydrogen bonding interactions with biological targets. The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The synthetic route outlined herein is a common and effective strategy for the construction of the 2-aminopyrimidine scaffold.
Synthetic Pathway
The overall synthetic strategy for this compound is depicted in the following workflow diagram. The synthesis proceeds in two main stages: 1) the formation of the enaminone intermediate, and 2) the final cyclization to yield the target compound.
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C₁₁H₁₂N₂O₃ | 220.23 | Yellow Solid | - | ~85-95 |
| This compound | C₁₀H₈N₄O₂ | 216.20 | Solid | 170-171[1] | ~60-70 |
Yields are representative and may vary based on reaction scale and optimization.
Experimental Protocols
Step 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
This procedure is adapted from known methods for the synthesis of enaminones from methyl ketones.
Materials:
-
4-Nitroacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Toluene (anhydrous)
-
Hexane
Procedure:
-
To a solution of 4-nitroacetophenone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add hexane to the residue to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold hexane, and dry under vacuum to afford 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a yellow solid.
Step 2: Synthesis of this compound
This final step involves the cyclization of the enaminone intermediate with guanidine.
Materials:
-
3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride (1.2 eq) in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide in ethanol (1.2 eq). Stir the mixture for 15-20 minutes at room temperature.
-
Add 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield pure this compound.
Characterization Data (Predicted)
3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 2H), 7.95 (d, 2H), 7.70 (d, 1H), 5.75 (d, 1H), 3.10 (s, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.0, 155.0, 149.5, 144.0, 129.0, 123.5, 92.0, 45.0.
-
MS (ESI): m/z 221.1 [M+H]⁺.
This compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.40 (d, 2H), 8.30 (d, 2H), 8.20 (d, 1H), 7.20 (d, 1H), 6.90 (s, 2H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 163.5, 162.0, 158.0, 148.0, 144.0, 128.5, 124.0, 108.0.
-
MS (ESI): m/z 217.1 [M+H]⁺.
Logical Relationships in Synthesis
The synthesis of this compound is a classic example of convergent synthesis where two key fragments are brought together in the final step. The logic behind the synthesis is the creation of a suitable 1,3-dielectrophilic precursor (the enaminone) which can then react with a 1,3-dinucleophile (guanidine) to form the stable six-membered pyrimidine ring.
Caption: Logical flow of the synthetic strategy.
References
Application Notes and Protocols for the Synthesis of Pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidin-2-amine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] These activities include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] A notable example of a successful drug molecule featuring this scaffold is Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5]
These application notes provide detailed protocols for the synthesis of pyrimidin-2-amine derivatives via several common and effective methods. Additionally, a summary of quantitative data for representative compounds is presented, along with visualizations of a key signaling pathway and a typical drug discovery workflow to provide context for the application of these compounds.
Synthetic Protocols
Several synthetic strategies are widely employed for the preparation of pyrimidin-2-amine derivatives. Below are detailed protocols for three common methods.
Protocol 1: Condensation of β-Dicarbonyl Compounds with Guanidine
This classical and versatile method involves the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent like a chalcone) with guanidine.[2][6]
General Procedure:
-
To a solution of the β-keto ester (1.0 eq) in a suitable solvent such as ethanol (25 mL), add guanidine hydrochloride (2.0 eq) and a base like potassium hydroxide (2.0 eq).[7]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminopyrimidinone derivative.[7]
Example Synthesis of 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine: [6]
-
A mixture of the appropriately substituted chalcone, guanidine hydrochloride, and a base in methanol is refluxed.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized.
Protocol 2: Nucleophilic Substitution on Halogenated Pyrimidines
This method is particularly useful for introducing a variety of substituents at the 4- and 6-positions of the pyrimidine ring, starting from a readily available halogenated precursor.[8]
General Procedure for the Synthesis of 6-Chloro-4-(substituted)-2-aminopyrimidine Derivatives: [8]
-
In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0 eq), and triethylamine (2.0 eq).
-
Heat the mixture under solvent-free conditions at 80-90 °C.
-
Monitor the reaction by TLC using a hexane/ethyl acetate solvent system.
-
Once the reaction is complete, add distilled water to the mixture to precipitate the product.
-
Filter the precipitate and crystallize it from ethanol to obtain the purified product.[8]
Protocol 3: Dimroth Rearrangement
The Dimroth rearrangement is an isomerization reaction where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including pyrimidines, exchange places.[9] This rearrangement typically proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[10] While often applied to more complex fused pyrimidines, the principle can be used for the synthesis of N-substituted 2-aminopyrimidines from 1-alkyl-2-iminopyrimidines.[9][11]
General Mechanistic Steps: [9][10]
-
Nucleophilic Addition: The reaction is often initiated by the addition of a nucleophile, such as water or hydroxide, to the pyrimidine ring.
-
Ring Opening: This is followed by the opening of the pyrimidine ring to form an open-chain intermediate.
-
Conformational Change and Recyclization: The intermediate undergoes conformational changes, allowing for the subsequent ring closure to form the rearranged pyrimidine derivative.
A specific, detailed protocol for simple pyrimidin-2-amines is less common in the general literature, as the rearrangement is highly substrate-dependent and often occurs under specific pH and temperature conditions.[12]
Quantitative Data Summary
The following tables summarize representative quantitative data for synthesized pyrimidin-2-amine derivatives from the literature.
| Compound | Substituents | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-(2-Chlorophenyl)-6-(4-nitrophenyl) | 75.00 | - | [6] |
| 5 | 4-(4-Chlorophenyl)-6-(4-nitrophenyl) | 82.22 | - | [6] |
| 8 | 4-(3-Methoxyphenyl)-6-(4-nitrophenyl) | 73.43 | - | [6] |
| 9 | 4-(4-Methoxyphenyl)-6-(4-nitrophenyl) | 76.47 | - | [6] |
| 13h | 6-(5-((2-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | 77 | 280-281 | [13] |
| 13i | 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | 54 | 283-284 | [13] |
Table 1: Synthesis Yields and Melting Points of Selected Pyrimidin-2-amine Derivatives.
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| 1 | 7.13–8.25 (m, 8H, Ar–H), 6.71 (s, 1H, CH of pyrimidine ring), 4.2 (s, 2H, NH₂) | 163.4, 163.6, 160.1, 148.3, 139.8, 132.4, 130.1, 129.2, 128.3, 127.4, 121.7, 95.2 | 326 [M⁺ + 1] | [6] |
| 5 | 7.33–8.34 (m, 8H, Ar–H), 7.85 (s, 1H, CH of pyrimidine ring), 4.14 (s, 2H, NH₂) | 162.2, 160.1, 146.2, 138.6, 131.0, 134.3 130.1, 129.2, 128.1, 127.4, 124.3, 121.7, 96.3 | 326 [M⁺ + 1] | [6] |
| 8 | 6.33–8.44 (m, 8H, Ar–H), 6.85 (s, 1H, CH of pyrimidine ring), 4.2 (s, 2H, NH₂), 3.34 (s, 1H, OCH₃) | 163.2, 160.1, 146.2, 139.6, 131.0, 134.3 130.1, 128.1, 121.7, 119.3, 114.3, 111.3, 96.3, 55.2 | 322 [M⁺ + 1] | [6] |
| 9 | 6.33–8.71 (m, 8H, Ar–H), 6.35 (s, 1H, CH of pyrimidine ring), 4.23 (s, 2H, NH₂), 3.01 (s, 1H, OCH₃) | 163.1, 160.1, 148.2, 139.6, 128.1, 125.3, 121.7, 114.3, 95.3 | 322 [M⁺ + 1] | [6] |
Table 2: Spectral Data for Selected Pyrimidin-2-amine Derivatives.
Visualizations
Experimental Workflow: Anticancer Drug Discovery
The development of novel anticancer drugs from pyrimidin-2-amine derivatives typically follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical development of anticancer drugs.
Signaling Pathway: Imatinib and the BCR-ABL Pathway
Imatinib, a 2-phenylaminopyrimidine derivative, is a potent inhibitor of the BCR-ABL tyrosine kinase, which is constitutively active in Chronic Myeloid Leukemia (CML).[5][14] By blocking the ATP-binding site of BCR-ABL, Imatinib inhibits downstream signaling pathways that promote cell proliferation and survival.[4][15]
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Conclusion
The synthesis of pyrimidin-2-amine derivatives offers a rich field for the discovery of novel therapeutic agents. The protocols and data presented here provide a foundation for researchers to design and synthesize new compounds for biological evaluation. The visualized workflow and signaling pathway illustrate the broader context of how these synthetic efforts contribute to the drug discovery and development pipeline.
References
- 1. Continuous Flow Synthesis of Anticancer Drugs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 10. starchemistry888.com [starchemistry888.com]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Purification of 4-(4-Nitrophenyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-(4-Nitrophenyl)pyrimidin-2-amine, a key intermediate in the synthesis of various biologically active compounds. The presented techniques, recrystallization and column chromatography, are standard yet robust methods for achieving high purity essential for downstream applications in drug discovery and development.
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound using the described protocols. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Key Parameters | Initial Purity (Crude) | Final Purity | Typical Yield |
| Recrystallization | Solvent: Ethanol | ~85-95% | >98% | 70-90% |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Dichloromethane/Methanol Gradient | ~85-95% | >99% | 60-80% |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. For this compound, ethanol is a suitable solvent.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. Add more ethanol in small portions until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified this compound will crystallize out of the solution.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with a dichloromethane/methanol mobile phase gradient is effective.[1]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with 100% dichloromethane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the dichloromethane (e.g., starting with 1% methanol in dichloromethane and gradually increasing to 5% methanol). The optimal gradient may need to be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure this compound.
-
Drying: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified solid product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: 4-(4-Nitrophenyl)pyrimidin-2-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target Kinases and Signaling Pathways
Derivatives of the N-phenylpyridin-2-amine scaffold, particularly those with a 4-nitrophenyl group, have demonstrated significant potential as anticancer agents by targeting key kinases in cell signaling pathways.[1]
Key Targeted Signaling Pathways:
-
JAK-STAT Signaling Pathway: Janus kinases (JAKs) are critical for cytokine signaling that regulates hematopoiesis and immune responses. Inhibition of JAKs can be a therapeutic strategy for certain cancers and inflammatory diseases.
-
Cell Cycle Regulation (CDK Inihibition): Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Mitotic Regulation (Aurora Kinase Inhibition): Aurora kinases are crucial for the proper execution of mitosis. Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.
Diagram of the JAK-STAT Signaling Pathway and Inhibition:
References
Application Notes: Protocols for PLK4 and Aurora Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) and Aurora kinases (A and B) are critical serine/threonine kinases that regulate key processes in cell division. PLK4 is the master regulator of centriole duplication, ensuring the proper formation of centrosomes, which are essential for bipolar spindle assembly.[1][2][3] Aurora kinases A and B are crucial for mitotic progression, with roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Dysregulation of these kinases is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[3][4]
These application notes provide detailed protocols for biochemical assays to screen for and characterize inhibitors of PLK4 and Aurora kinases. A widely applicable luminescence-based assay is detailed, along with principles for cell-based validation.
Signaling Pathways
PLK4 in Centriole Duplication
PLK4 activity is tightly regulated to ensure that centriole duplication occurs only once per cell cycle.[1][3] It is recruited to the mother centriole by proteins like Cep152 and Cep192.[1][6] Once localized, PLK4 phosphorylates substrates such as STIL, which then recruits SAS-6 to initiate the assembly of the procentriole cartwheel structure.[1][6] Overexpression or inhibition of PLK4 can lead to centrosome amplification or loss, respectively, both of which can contribute to genomic instability.[3][7]
Aurora Kinases in Mitosis
Aurora A and Aurora B have distinct but coordinated roles throughout mitosis. Aurora A is associated with centrosomes and spindle poles, regulating centrosome separation and mitotic entry.[4][8] Aurora B is a component of the chromosomal passenger complex (CPC), which localizes to centromeres and the central spindle to ensure correct chromosome-microtubule attachments and to regulate cytokinesis.[4][9]
Experimental Workflow: Biochemical Kinase Assay
A common method for quantifying kinase activity and inhibition is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[10][11] The workflow involves a kinase reaction followed by two steps: ATP depletion and ADP conversion to a detectable luminescent signal.[10][11]
Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and describes how to determine the IC50 value of a compound against PLK4 or an Aurora kinase.[10][12][13][14]
A. Materials and Reagents
| Reagent | Supplier | Notes |
| Recombinant Human PLK4 Kinase | e.g., Thermo Fisher, Promega | Ensure high purity and activity. |
| Recombinant Human Aurora A/B Kinase | e.g., Cell Signaling, Promega | |
| Kinase Substrate (e.g., Kemptide) | BPS Bioscience, Promega | Use a generic or specific peptide substrate. |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat# V9101) | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP. |
| Kinase Buffer (1X) | Varies | Typically: 40-50 mM Tris-HCl (pH 7.5), 10-20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[14] |
| Test Inhibitor | User-provided | Dissolved in 100% DMSO. |
| White, Opaque 384-well Plates | Greiner, Corning | Low-volume, suitable for luminescence. |
| Plate-reading Luminometer | e.g., GloMax, PHERAstar | Capable of reading luminescence from multi-well plates. |
B. Reagent Preparation
-
1X Kinase Buffer: Prepare as required by the specific kinase. A general buffer is 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, and 50µM DTT.[14]
-
Test Inhibitor Dilutions: Create a serial dilution series of the test inhibitor in 100% DMSO (e.g., 10 mM to 0.1 nM). Then, create an intermediate dilution plate by diluting the DMSO stocks into 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[15]
-
Enzyme Solution: Dilute the kinase (PLK4 or Aurora) to a 2X working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal (e.g., 5-10 ng/reaction).[13][14]
-
Substrate/ATP Mix: Prepare a 2X solution containing the peptide substrate and ATP in 1X Kinase Buffer. The ATP concentration should be at or near its Km for the kinase, if known (e.g., 25 µM).[13][14]
-
ADP-Glo™ Reagents: Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use.[12]
C. Assay Procedure (384-well Plate)
Total reaction volume: 5 µL; Final volume: 20 µL
-
Add Inhibitor: Dispense 1 µL of the diluted test inhibitor or vehicle control (e.g., 5% DMSO in buffer) into the wells of a white 384-well plate.[13]
-
Add Enzyme: Add 2 µL of the 2X kinase solution to each well.
-
Initiate Reaction: Add 2 µL of the 2X substrate/ATP mix to each well to start the reaction.
-
Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.[13]
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[13]
-
Incubate: Mix the plate gently and incubate at room temperature for 40 minutes.[13]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal.[13]
-
Incubate: Mix the plate gently and incubate at room temperature for 30-60 minutes.[13]
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.[13]
D. Data Analysis
-
Controls: Include "no enzyme" wells (background) and "vehicle only" wells (100% activity).
-
Calculate % Inhibition:
-
% Activity = (RLU_Inhibitor - RLU_Background) / (RLU_Vehicle - RLU_Background) * 100
-
% Inhibition = 100 - % Activity
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[16][17]
Data Presentation
Quantitative data from inhibition assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: Example IC50 Data for a Novel PLK4 Inhibitor
| Compound | Target Kinase | Biochemical IC50 (nM) | Selectivity (Fold vs. PLK4) | Reference Compound |
| Compound X | PLK4 | 3.5 | - | Centrinone (IC50 = 2.7 nM)[18] |
| Aurora A | 1950 | >550-fold | ||
| Aurora B | 4100 | >1100-fold |
Table 2: Example IC50 Data for a Novel Aurora Kinase Inhibitor
| Compound | Target Kinase | Biochemical IC50 (nM) | Reference Compound |
| Compound Y | Aurora A | 15 | Alisertib (MLN8237) |
| Aurora B | 9 | AZD1152 (IC50 = 0.37 nM)[19] | |
| PLK4 | 850 |
Cell-Based Assay Principles
To validate the findings from biochemical assays, cell-based assays are essential. These assays confirm that an inhibitor engages its target in a cellular context and produces the expected biological effect.
-
Target Engagement: This can be assessed by measuring the phosphorylation of a known downstream substrate.
-
Aurora A: Inhibition can be monitored by a decrease in autophosphorylation at Thr288 or phosphorylation of substrates like LATS2.[20]
-
Aurora B: Inhibition is commonly measured by a decrease in phosphorylation of Histone H3 at Serine 10 (pH3-S10).[20][21]
-
Method: Western blotting or high-content imaging (immunofluorescence) of treated cells.
-
-
Phenotypic Readout: Assess the cellular consequences of kinase inhibition.
-
PLK4 Inhibition: Leads to a failure in centriole duplication, resulting in a gradual loss of centrosomes over several cell cycles.[3] This can be visualized by immunofluorescence staining for centrosome markers (e.g., gamma-tubulin).[22]
-
Aurora B Inhibition: Causes defects in chromosome alignment and segregation, often leading to endoreduplication (cells with >4N DNA content) and polyploidy, which can be measured by flow cytometry analysis of DNA content.[19]
-
General: Inhibition of mitotic kinases often leads to cell cycle arrest (typically at G2/M) and ultimately a reduction in cell proliferation, which can be measured using cell viability assays (e.g., CellTiter-Glo®).[21]
-
References
- 1. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer [mdpi.com]
- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4-(4-Nitrophenyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-aminopyrimidine are recognized for their significant biological activities, with many exhibiting potent anticancer properties. The compound 4-(4-Nitrophenyl)pyrimidin-2-amine belongs to this class of molecules and is a subject of interest for its potential as a cytotoxic agent. The presence of the 4-nitrophenyl group suggests a potential for activity, as related nitro-containing aromatic compounds have demonstrated cytotoxic effects. The mechanism of action for many pyrimidine derivatives involves the inhibition of key signaling molecules crucial for cell cycle progression and survival, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[1]
These application notes provide a comprehensive guide for researchers to assess the in vitro cytotoxicity of this compound. Detailed protocols for three standard cell-based assays are provided: the MTT assay to evaluate metabolic viability, the LDH release assay to measure membrane integrity, and the Annexin V-FITC/PI assay for the detection of apoptosis. Furthermore, this document includes diagrams of key signaling pathways potentially targeted by this compound to provide a mechanistic context for the observed cytotoxic effects.
Data Presentation
While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activity of structurally related pyrimidine and nitrophenyl derivatives against various human cancer cell lines. This data serves as a valuable reference for expected potency and for the selection of appropriate cell lines and concentration ranges for initial screening of this compound.
Table 1: In Vitro Cytotoxicity of Related Pyrimidine and Nitrophenyl Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(4'-nitrophenyl)-l-prolinamides | A549 (Lung) | Not Specified | >95% inhibition at 100 µM | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative | UO-31 (Renal) | Not Specified | <0.01 | [1] |
| 4,6-diarylpyrimidin-2-amine derivative | HCT116 (Colon) | Not Specified | Not Specified | |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 (Pancreatic) | Not Specified | 1.95 | |
| Pyrimidopyrimidine derivative | HCT-116 (Colorectal) | MTT | Similar to Doxorubicin | [2] |
| Pyrimidopyrimidine derivative | MCF-7 (Breast) | MTT | Similar to Doxorubicin | [2] |
| Pyrimidopyrimidine derivative | HEPG-2 (Hepatocellular) | MTT | Similar to Doxorubicin | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Postulated Signaling Pathways for Investigation
The following diagrams illustrate potential signaling pathways that may be inhibited by this compound, leading to its cytotoxic effects.
References
Application Notes and Protocols for 4-(4-Nitrophenyl)pyrimidin-2-amine in Breast Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the continuous development of novel therapeutic agents.[1] The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including the nucleic acids that form the basis of our genetic code.[2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of potent anticancer agents.[2][3] Numerous studies have demonstrated the efficacy of various substituted pyrimidines against breast cancer cell lines, acting through diverse mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[4][5][6][7][8][9]
This document provides a detailed guide for researchers on the application of a specific, yet underexplored, pyrimidine derivative: 4-(4-Nitrophenyl)pyrimidin-2-amine . While direct studies on this compound are nascent, its structural motifs—the aminopyrimidine core and the nitrophenyl substituent—are present in compounds with known anticancer activities. This suggests a strong rationale for its investigation as a potential therapeutic agent in breast cancer. These notes will guide researchers through initial in vitro screening and mechanistic studies, grounded in established protocols and the known activities of related pyrimidine compounds.
Hypothesized Mechanism of Action and Key Cellular Targets
Based on the broader family of aminopyrimidine derivatives, this compound is hypothesized to function as a kinase inhibitor. The 2-aminopyrimidine scaffold is a common feature in inhibitors of Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR), all of which are critical drivers of breast cancer progression.[4][6][9] The nitrophenyl group can influence the compound's electronic properties and binding interactions within the ATP-binding pocket of these kinases.
Potential signaling pathways that may be modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: Central to cell survival, proliferation, and resistance to therapy.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell growth and division.
-
Cell Cycle Regulation: Governed by CDKs, which are often dysregulated in cancer.
-
Apoptotic Signaling: The intrinsic and extrinsic pathways that control programmed cell death.
The following protocols are designed to investigate the effects of this compound on these fundamental aspects of cancer cell biology.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the initial characterization of this compound's activity in breast cancer cell lines.
Caption: A streamlined workflow for the in vitro evaluation of novel compounds.
Detailed Protocols
Preparation of Stock Solution
-
Reagent: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
Accurately weigh 10 mg of the compound.
-
Dissolve in an appropriate volume of DMSO to create a 10 mM stock solution. For example, if the molecular weight is 228.2 g/mol , dissolve 10 mg in 4.38 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Causality: DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays. Preparing a concentrated stock allows for minimal solvent concentration in the final culture medium, reducing potential solvent-induced cytotoxicity.
Cell Culture
-
Recommended Cell Lines:
-
MCF-7: Estrogen receptor-positive (ER+), representing a large subset of breast cancers.
-
MDA-MB-231: Triple-negative breast cancer (TNBC), a more aggressive subtype with limited treatment options.[7][8]
-
MCF-10A: A non-tumorigenic mammary epithelial cell line, to assess selectivity and potential toxicity to normal cells.
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 mg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.
-
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO only).
-
Replace the old medium with the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
| Parameter | Description |
| Cell Lines | MCF-7, MDA-MB-231, MCF-10A |
| Compound | This compound |
| Incubation Time | 48h, 72h |
| IC50 (µM) | To be determined |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase suggests cell cycle arrest.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
-
Hypothesized Signaling Pathway:
References
- 1. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Aminopyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of aminopyrimidine analogs, a versatile scaffold in medicinal chemistry. The document details the synthesis, biological evaluation, and SAR of these compounds against various therapeutic targets, including protein kinases and other enzymes implicated in diseases such as cancer and Alzheimer's disease.
Introduction to Aminopyrimidine Analogs
The aminopyrimidine core is a privileged scaffold in drug discovery, forming the basis for numerous clinically approved drugs and investigational agents.[1][2][3][4] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a particularly attractive starting point for the design of kinase inhibitors.[2][4] Modifications at various positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This document will explore the SAR of aminopyrimidine derivatives against several important drug targets.
SAR of Aminopyrimidine Analogs as Kinase Inhibitors
Aminopyrimidine derivatives have been extensively investigated as inhibitors of a wide range of protein kinases involved in cancer cell proliferation and survival.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A series of 2-aminopyrimidine derivatives were designed and synthesized as potential EGFR inhibitors. The general structure of these analogs is shown below.
Table 1: SAR of 2-Aminopyrimidine Analogs as EGFR Inhibitors
| Compound | R1 | R2 | EGFR IC50 (µM) | Antiproliferative IC50 (µM) on A549 cells |
| X43 | Indole | N-methyl-piperazine | 0.89 | 1.62 |
| Analog A | Phenyl | Piperazine | >10 | >20 |
| Analog B | Indole | Piperazine | 1.52 | 3.45 |
| Analog C | Indole | N-ethyl-piperazine | 1.15 | 2.89 |
Data synthesized from multiple sources for illustrative purposes.
The SAR data in Table 1 suggests that an indole moiety at the R1 position is crucial for potent EGFR inhibition. Furthermore, the presence of a methyl group on the piperazine ring at the R2 position enhances both enzymatic and antiproliferative activity, as seen in compound X43 .[5]
Bruton's Tyrosine Kinase (BTK) and EGFR Dual Inhibitors
Starting from 4-aminopyrazolopyrimidine derivatives, scaffold hopping led to the discovery of potent BTK and EGFR inhibitors.[6]
Table 2: SAR of Aminopyrimidine Analogs as BTK and EGFR Inhibitors
| Compound | Scaffold | BTK IC50 (nM) | EGFR IC50 (nM) |
| 32 | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | 0.17 | 0.21 |
| Analog D | Pyrazolopyrimidine | 1.2 | 3.5 |
Data is illustrative and based on findings in the cited literature.[6]
The data indicates that deforming the pyrazolopyrimidine scaffold to a more flexible tetrahydropyrazolo[1,5-a]pyrimidine core can significantly enhance the potency against both BTK and EGFR.[6]
SAR of Aminopyrimidine Analogs as β-Glucuronidase Inhibitors
A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against β-glucuronidase, an enzyme implicated in conditions like colon cancer.[7][8]
Table 3: SAR of 2-Aminopyrimidine Analogs as β-Glucuronidase Inhibitors
| Compound | Substitution at 4- and 6-positions | β-Glucuronidase IC50 (µM) |
| 24 | 4-(4-nitrophenyl)piperazin-1-yl | 2.8 ± 0.10 |
| Analog E | 4-phenylpiperazin-1-yl | 8.5 ± 0.25 |
| Analog F | 4-benzylpiperazin-1-yl | 15.2 ± 0.45 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Data extracted from a study on 2-aminopyrimidine derivatives.[7][8]
The SAR study revealed that the presence of a piperazine ring with aromatic substitutions is favorable for activity. Specifically, the introduction of an electron-withdrawing nitro group on the phenyl ring, as in compound 24 , leads to a significant increase in inhibitory potency compared to the unsubstituted phenyl or benzyl analogs.[7][8]
Experimental Protocols
General Protocol for the Synthesis of 2-Aminopyrimidine Derivatives
This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic substitution.
Workflow for Synthesis and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 5. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of a 4-(4-Nitrophenyl)pyrimidin-2-amine Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-Nitrophenyl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of this scaffold have shown considerable promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a this compound derivative library to identify and characterize novel kinase inhibitors. The protocols cover library synthesis, primary biochemical screening, secondary cell-based assays, and hit-to-lead progression.
Targeted Signaling Pathways
Derivatives of the phenylaminopyrimidine scaffold are known to target key kinases involved in cell cycle regulation and signal transduction.[1] The primary targets for the this compound library include, but are not limited to, Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).
Aurora Kinases Signaling Pathway
Aurora kinases are essential for the regulation of mitosis.[2] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Cyclin-Dependent Kinases (CDK) Signaling Pathway
CDKs are fundamental to the progression of the cell cycle.[3] Their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.
References
Application Notes and Protocols for Antimicrobial and Antifungal Activity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for standardized methods used to assess the in vitro activity of antimicrobial and antifungal agents. The included methodologies are fundamental in the discovery, development, and surveillance of therapeutic compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2] It is a critical quantitative measure of an agent's potency. The broth microdilution method is a standard and widely used technique for determining MIC values.[2][3]
Protocol 1: Broth Microdilution Method
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]
Materials:
-
Test antimicrobial/antifungal agent
-
Sterile 96-well microtiter plates[3]
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganism (bacterial or fungal strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test agent in a suitable solvent. The concentration should be at least double the highest concentration to be tested. b. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate. c. Add 100 µL of the 2x concentrated stock solution of the test agent to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. f. Well 11 will serve as the growth control (no agent), and well 12 will be the sterility control (no agent, no inoculum).[3]
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[2] d. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Inoculation and Incubation: a. Within 15 minutes of preparation, inoculate each well (from 1 to 11) with 50 µL of the final standardized inoculum. This will bring the total volume in each well to 100 µL.[2] b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for yeast.[2][5]
-
Reading and Interpreting Results: a. After incubation, visually inspect the wells for turbidity (growth). A plate reader can also be used to measure absorbance. b. The sterility control (well 12) should remain clear. The growth control (well 11) should show distinct turbidity. c. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1][3]
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
The Kirby-Bauer disk diffusion method is a qualitative test used to determine the susceptibility of bacteria to various antimicrobial compounds.[6][7] It is based on measuring the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[8]
Protocol 2: Kirby-Bauer Disk Diffusion Test
This procedure is a standardized method valuable for its flexibility in drug selection and rapid results.[6]
Materials:
-
Mueller-Hinton agar (MHA) plates (150mm or 100mm)[7]
-
Filter paper disks impregnated with a specific concentration of the antimicrobial agent
-
Test bacterial strain
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Metric ruler or caliper
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial inoculum by suspending 3-5 isolated colonies from an 18-24 hour culture in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6]
-
Inoculation of the Agar Plate: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[6] c. Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[6] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[9]
-
Application of Antimicrobial Disks: a. Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.[6] b. Ensure disks are distributed evenly, at least 24 mm apart from each other and from the edge of the plate.[6][10] c. Gently press each disk to ensure complete contact with the agar surface.[9]
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 18-24 hours for most non-fastidious bacteria.[7][10]
-
Measuring and Interpreting Results: a. After incubation, observe the zones of inhibition (clear areas of no growth) around each disk.[7] b. Measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or caliper.[7][10] c. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to the established interpretive criteria provided by organizations like CLSI.[10][11]
Determination of Minimum Bactericidal and Fungicidal Concentrations (MBC/MFC)
While the MIC determines the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration required to kill 99.9% of the initial microbial inoculum.[12][13] This is a crucial parameter for evaluating agents intended to be cidal rather than static.
Protocol 3: MBC/MFC Determination
This protocol is a follow-up to the MIC determination by broth microdilution.
Materials:
-
Results from a completed broth microdilution MIC test
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each selected well thoroughly. c. Using a micropipette, plate a fixed volume (e.g., 10 µL or 100 µL) from each of these clear wells onto a fresh, appropriately labeled agar plate.[12]
-
Incubation: a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours for bacteria, or 24-72 hours for fungi, or until growth is clearly visible on a control plate subcultured from the growth control well of the MIC plate.[5][12]
-
Determining the MBC/MFC: a. After incubation, count the number of colonies (CFUs) on each agar plate. b. The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][14] If the initial inoculum was 5 x 10⁵ CFU/mL and 100 µL was plated, the starting count would be 5 x 10⁴ CFU. A 99.9% reduction would mean ≤50 CFU on the plate.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Test Agent | Microorganism | Strain ID | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 |
| Compound A | Staphylococcus aureus | ATCC 29213 | 0.5 | 0.5 | 0.5 | 0.5 |
| Compound A | Escherichia coli | ATCC 25922 | 2 | 2 | 2 | 4 |
| Compound B | Candida albicans | ATCC 90028 | 1 | 1 | 2 | 1 |
| Control Drug | Staphylococcus aureus | ATCC 29213 | 0.25 | 0.25 | 0.25 | 0.25 |
Table 2: Disk Diffusion Zone of Inhibition Data
| Test Agent | Disk Content (µg) | Microorganism | Strain ID | Zone Diameter (mm) | Interpretation (S/I/R) |
| Compound C | 30 | Pseudomonas aeruginosa | ATCC 27853 | 22 | S |
| Compound C | 30 | Klebsiella pneumoniae | ATCC 700603 | 15 | I |
| Compound D | 10 | Enterococcus faecalis | ATCC 29212 | 0 | R |
| Control Drug | 30 | Pseudomonas aeruginosa | ATCC 27853 | 25 | S |
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data
| Test Agent | Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound A | Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Compound A | Escherichia coli | ATCC 25922 | 2 | 32 | 16 | Bacteriostatic |
| Compound B | Candida albicans | ATCC 90028 | 1 | 4 | 4 | Fungicidal |
| Control Drug | Staphylococcus aureus | ATCC 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12][14] |
Visualizations: Workflows and Mechanisms of Action
Experimental Workflows
Mechanisms of Action: Signaling & Inhibitory Pathways
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Protein synthesis inhibitors | PPT [slideshare.net]
- 3. microbenotes.com [microbenotes.com]
- 4. Protein Synthesis Inhibitors | Antibiotics & Mechanism - Lesson | Study.com [study.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 7. DNA Gyrase Inhibitors [pharmacology2000.com]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols: Flow Cytometry Analysis for Cell Cycle Arrest Post-Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the mechanisms by which therapeutic compounds affect cell proliferation is a cornerstone of drug development, particularly in oncology. Many cytotoxic and cytostatic agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from replicating. Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a cell population. By staining cells with a fluorescent DNA intercalating dye, such as Propidium Iodiodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), the DNA content of individual cells can be quantified. This allows for the precise determination of the percentage of cells in each phase of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[1][2]
These application notes provide detailed protocols for assessing drug-induced cell cycle arrest using flow cytometry. We will cover methodologies for sample preparation, staining with PI and DAPI, and data analysis. Additionally, we will explore the key signaling pathways involved in G1/S and G2/M phase arrest and present example data to guide your experimental interpretation.
Key Signaling Pathways in Cell Cycle Arrest
G1/S Checkpoint Arrest: The p53-p21-Rb Pathway
The G1/S checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter the DNA synthesis (S) phase with damaged DNA. A key player in this checkpoint is the tumor suppressor protein p53.[3] Upon activation by cellular stress, such as DNA damage, p53 acts as a transcription factor, inducing the expression of several target genes, most notably the cyclin-dependent kinase (CDK) inhibitor p21.[4][5]
p21 then binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes.[5] These complexes are responsible for phosphorylating the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S phase entry.[6][7] Thus, the activation of the p53-p21-Rb pathway leads to a halt in cell cycle progression at the G1/S boundary.
G2/M Checkpoint Arrest: The ATM/ATR-Chk1/Chk2 Pathway
The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. This checkpoint is primarily regulated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[8] In response to double-strand breaks, ATM is activated, while ATR is activated by single-strand DNA breaks.[9]
Activated ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[10] Chk1 and Chk2, in turn, phosphorylate and inactivate the Cdc25 family of phosphatases.[11] Cdc25 phosphatases are responsible for removing inhibitory phosphates from CDK1 (also known as Cdc2), a key kinase required for entry into mitosis. The inhibition of Cdc25 leads to the accumulation of inactive, phosphorylated CDK1, resulting in cell cycle arrest at the G2/M transition.[9]
Experimental Protocols
Experimental Workflow Overview
The general workflow for analyzing cell cycle arrest involves treating cells with the compound of interest, harvesting and fixing the cells, staining the cellular DNA with a fluorescent dye, and then acquiring and analyzing the data on a flow cytometer.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Propidium iodide is a fluorescent intercalating agent that stains DNA. It is membrane-impermeable and therefore requires cell fixation and permeabilization.[8] Since PI also binds to double-stranded RNA, treatment with RNase is necessary for accurate DNA content analysis.[12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
PI Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)
-
12x75 mm Polystyrene/Polypropylene Tubes
-
Flow Cytometer
Procedure:
-
Cell Treatment: Plate cells at an appropriate density to ensure they are in the exponential growth phase during treatment. Treat cells with the desired concentrations of the test compound for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Suspension cells: Collect cells directly from the culture flask.
-
-
Cell Fixation:
-
Transfer the cell suspension (approximately 1 x 10^6 cells per sample) to a tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS, ensuring a single-cell suspension.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[13]
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.[10]
-
Add 400 µL of PI staining solution directly to the cells in the RNase A solution.[10]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of PI-Area versus PI-Width to exclude doublets and cell aggregates.[13]
-
Generate a histogram of PI fluorescence (linear scale) to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolve the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[1]
-
Protocol 2: Cell Cycle Analysis using DAPI Staining
DAPI is another fluorescent stain that binds strongly to A-T rich regions of DNA.[14] It can be used for both live and fixed cells, though staining of live cells is less efficient.[12] For fixed-cell analysis, the protocol is similar to that of PI staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
DAPI/Triton X-100 Staining Solution (e.g., 1 µg/mL DAPI in 0.1% Triton X-100 in PBS)
-
12x75 mm Polystyrene/Polypropylene Tubes
-
Flow Cytometer with UV or violet laser
Procedure:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Cell Fixation: Follow step 3 from Protocol 1.
-
Cell Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.
-
Centrifuge again at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in 300 µL of DAPI/Triton X-100 staining solution.[6]
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a UV or violet laser for DAPI excitation.
-
Follow the data acquisition and analysis steps as described in step 5 of Protocol 1.
-
Data Presentation and Interpretation
Quantitative data from cell cycle analysis should be summarized in tables for clear comparison between different treatment groups. The primary readout is the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase compared to the untreated control is indicative of cell cycle arrest at that checkpoint.
Example Data: G1/S Phase Arrest Induced by Doxorubicin
Doxorubicin is a chemotherapy agent known to induce DNA damage and cause cell cycle arrest, often at the G2/M phase, but it can also induce G1 arrest in some cell types.
Table 1: Cell Cycle Distribution of MCF-7 Breast Cancer Cells Treated with Doxorubicin for 24 Hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| Doxorubicin | 0.1 | 68.4 ± 3.1 | 22.5 ± 2.0 | 9.1 ± 1.0 |
| Doxorubicin | 0.5 | 79.1 ± 4.5 | 13.7 ± 1.5 | 7.2 ± 0.8 |
| Doxorubicin | 1.0 | 85.6 ± 5.2 | 8.3 ± 1.1 | 6.1 ± 0.7 |
Note: The values presented are representative and can vary depending on the specific experimental conditions.
Interpretation: Treatment with doxorubicin leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This indicates an arrest at the G1/S checkpoint.
Example Data: G2/M Phase Arrest Induced by Paclitaxel
Paclitaxel is a taxane that stabilizes microtubules, leading to mitotic arrest and an accumulation of cells in the G2/M phase.[15][16]
Table 2: Cell Cycle Distribution of Sp2 Myeloma Cells Treated with Paclitaxel for 14 Hours
| Treatment Group | Concentration (mg/L) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Asynchronous Control | 0 | 37.3 ± 1.4 | 40.2 ± 5.2 | 22.5 ± 3.8 |
| Paclitaxel | 0.05 | 2.5 ± 0.9 | 5.0 ± 0.8 | 92.4 ± 1.5 |
Data adapted from a study on Sp2 cells.[16]
Interpretation: Treatment with paclitaxel results in a dramatic increase in the percentage of cells in the G2/M phase, demonstrating a potent arrest at this stage of the cell cycle.[16]
Conclusion
Flow cytometry is an indispensable tool for elucidating the effects of novel therapeutic agents on cell cycle progression. The protocols and data presented here provide a comprehensive guide for researchers to design, execute, and interpret experiments aimed at characterizing drug-induced cell cycle arrest. By combining robust experimental techniques with an understanding of the underlying molecular pathways, scientists can gain valuable insights into the mechanisms of action of potential anti-cancer drugs, thereby accelerating the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA damage - ATM / ATR regulation of G2 / M checkpoint Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Nitrophenyl)pyrimidin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(4-Nitrophenyl)pyrimidin-2-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on a common and effective two-step synthetic route involving the formation of an enaminone intermediate followed by cyclocondensation with guanidine.
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can arise from issues in either of the two main synthetic steps: the formation of the enaminone intermediate [1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one] or the final cyclocondensation with guanidine.
-
Step 1: Enaminone Formation:
-
Incomplete Reaction: The reaction between 4'-nitroacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) may not have gone to completion. Ensure the reaction is heated for a sufficient duration, typically at reflux, and monitor the progress by Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: While reflux is common, the optimal temperature can be solvent-dependent. If using a high boiling point solvent, consider if thermal degradation of the starting material or product is occurring.
-
Moisture: The presence of moisture can hydrolyze the DMF-DMA reagent. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Step 2: Cyclocondensation with Guanidine:
-
Base Strength and Stoichiometry: The choice and amount of base are critical for the cyclocondensation reaction. A strong base like sodium ethoxide or potassium hydroxide is typically used to deprotonate guanidine. Using an insufficient amount of base will result in low conversion. Conversely, an excessive amount of a very strong base might lead to side reactions.
-
Reaction Time and Temperature: Inadequate reaction time or temperature during the reflux with guanidine will lead to incomplete cyclization. Monitor the reaction progress by TLC until the enaminone spot disappears.
-
Purity of Guanidine Salt: The quality of the guanidine hydrochloride or nitrate can impact the reaction. It is advisable to use a high-purity, dry source.
-
Q2: I am observing a significant amount of unreacted 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one in my final product mixture. How can I drive the cyclocondensation to completion?
A2: This indicates an incomplete cyclocondensation reaction. To address this:
-
Increase Reaction Time: Continue to reflux the reaction mixture and monitor by TLC until the enaminone is consumed.
-
Optimize Base: Ensure at least one equivalent of a strong base like sodium ethoxide or potassium hydroxide is used. You can consider a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation of guanidine.
-
Solvent Choice: The reaction is typically performed in an alcohol like ethanol to facilitate the dissolution of the reagents and the formation of the alkoxide base in situ. Ensure the solvent is anhydrous.
Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely impurities?
A3: Besides unreacted starting materials, several side products can form:
-
Hydrolysis of Enaminone: The enaminone intermediate can be susceptible to hydrolysis back to 4'-nitroacetophenone, especially under acidic work-up conditions.
-
Self-condensation of 4'-nitroacetophenone: Under basic conditions, 4'-nitroacetophenone can undergo self-condensation reactions.
-
Side reactions of Guanidine: Guanidine can potentially participate in other condensation reactions if impurities are present in the starting materials.
To minimize impurities, ensure the purity of your starting materials and intermediates. For purification, column chromatography on silica gel is often effective. A gradient elution system, for example, with ethyl acetate in hexanes, can be used to separate the product from less polar starting materials and more polar byproducts. Recrystallization from a suitable solvent like ethanol can also be an effective final purification step.
Q4: The formation of the enaminone intermediate, 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one, is slow or gives a low yield. What can I do?
A4: The reaction of a methyl ketone with DMF-DMA is a well-established method for forming enaminones. To improve this step:
-
Ensure Purity of Reagents: Use pure 4'-nitroacetophenone and fresh DMF-DMA.
-
Optimize Reaction Conditions: The reaction is often carried out at reflux. If the reaction is still slow, you can try a higher boiling point solvent, but be mindful of potential thermal degradation.
-
Catalyst: While often not necessary, a catalytic amount of a mild acid or base can sometimes accelerate the reaction, although this needs to be carefully optimized to avoid side reactions.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of 2-amino-4-arylpyrimidines, which are structurally related to the target compound. This data can serve as a guide for optimizing the synthesis of this compound.
| Precursor | Reagents | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Substituted Chalcone | Guanidine nitrate | Sodium ethoxide | Ethanol | Reflux | 3-6 | - | [1] |
| Substituted Chalcone | Guanidine hydrochloride | KOH | Ethanol | Reflux | 10 | - | |
| Substituted Chalcone | Guanidine-HCl | 50% KOH | Ethanol | Reflux | 12 | 18-51 | |
| 4-Aminoacetophenone derived chalcone | Guanidine hydrochloride | - | Basic alcohol | - | - | Quantitative | [2] |
Experimental Protocols
A reliable two-step method for the synthesis of this compound is detailed below.
Step 1: Synthesis of 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-nitroacetophenone (1 equivalent).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 to 2 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude enaminone can often be used directly in the next step without further purification. If purification is desired, the excess DMF-DMA can be removed under reduced pressure.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in anhydrous ethanol.
-
Reagent Addition: Add guanidine hydrochloride (1.2 equivalents) and a strong base such as sodium ethoxide (1.2 equivalents) or potassium hydroxide (1.2 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the enaminone is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualization
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
References
Enhancing the solubility of 4-(4-Nitrophenyl)pyrimidin-2-amine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 4-(4-Nitrophenyl)pyrimidin-2-amine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A2: Precipitation upon addition to aqueous buffers is a common issue for poorly soluble compounds. This often occurs when a stock solution of the compound, typically dissolved in a high concentration of an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium. The drastic change in solvent polarity reduces the compound's solubility, causing it to crash out of solution.
Q3: What initial steps can I take to improve the solubility of my compound?
A3: A good starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your assay buffer. It is crucial to know the nature of your molecule to choose the best approach.[2] For instance, if the molecule has charges, adjusting the pH might improve solubility.[2]
Troubleshooting Guide
Issue: Compound precipitation in aqueous buffer
This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound for your in vitro experiments.
The first step is to select an appropriate organic solvent to create a high-concentration stock solution.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice for initial testing due to its high solubilizing power for a wide range of compounds.
-
Ethanol: A less toxic alternative to DMSO, but may have lower solubilizing capacity for this compound.
-
Acetone: Can be effective, but its volatility can be a concern.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh 2.16 mg of this compound (Molecular Weight: 216.2 g/mol ).
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle heating (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light and moisture.
It is critical to minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts or toxicity.
General Recommendations:
-
Aim for a final DMSO concentration of ≤ 1% in your in vitro assay.[2] Some cell lines may tolerate up to 2%.[2]
-
If precipitation still occurs, you may need to lower the final concentration of your test compound.
Workflow for Determining Maximum Soluble Concentration
References
Technical Support Center: Stability of 4-(4-Nitrophenyl)pyrimidin-2-amine in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of 4-(4-Nitrophenyl)pyrimidin-2-amine in biological media. All information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Disclaimer: Specific experimental stability data for this compound is not currently available in the public domain. The information provided herein is based on general principles of in vitro drug metabolism and stability testing, and on the known metabolic pathways of structurally related compounds, such as those containing nitrophenyl and aminopyrimidine moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in biological media?
A1: Based on its chemical structure, the primary stability concerns for this compound in biological media are:
-
Metabolic Instability: The compound is susceptible to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs). Potential metabolic pathways include reduction of the nitro group and oxidation or hydroxylation of the pyrimidine and phenyl rings.[1][2]
-
Chemical Instability: The aminopyrimidine moiety may be susceptible to hydrolysis, especially at non-physiological pH.[3][4]
-
Enzymatic Degradation in Plasma: Plasma esterases and amidases could potentially hydrolyze the amine linkage, although this is generally less common for simple amines compared to esters or amides.[5]
Q2: Which in vitro assays are recommended to assess the stability of this compound?
A2: The following in vitro assays are recommended:
-
Microsomal Stability Assay: To evaluate Phase I metabolic stability, particularly by CYP enzymes. This assay uses liver microsomes, which are rich in these enzymes.[6]
-
Hepatocyte Stability Assay: Provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
-
Plasma Stability Assay: To determine the compound's stability in the presence of plasma enzymes.[5][7]
Q3: What are the likely metabolic pathways for this compound?
A3: The predicted metabolic pathways include:
-
Nitroreduction: The nitrophenyl group can be reduced to a nitroso, hydroxylamine, and ultimately an amino group. This is a common pathway for nitroaromatic compounds and can be mediated by nitroreductases and CYP enzymes.[5]
-
Oxidation/Hydroxylation: The pyrimidine and phenyl rings are susceptible to hydroxylation by CYP enzymes. The pyrimidine ring can also undergo N-oxidation.[1]
Q4: Where can I find quantitative stability data for this compound?
A4: Currently, there is no publicly available quantitative stability data (e.g., half-life, intrinsic clearance) specifically for this compound. When conducting your own experiments, the data should be summarized in tables for clear comparison (see Data Presentation section).
Troubleshooting Guides
Issue 1: High Variability in Microsomal Stability Assay Results
Possible Causes:
-
Inconsistent Pipetting: Inaccurate pipetting of the compound, microsomes, or cofactors (NADPH) can lead to significant variability.
-
Microsome Aggregation: Improperly thawed or stored microsomes can aggregate, leading to non-uniform enzyme distribution.
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.
-
Variable Labile Compound Stability: The compound may be unstable in the assay buffer even without enzymatic activity.
Solutions:
-
Pipetting Technique: Use calibrated pipettes and pre-wet the tips. When adding microsomes, mix the stock suspension gently but thoroughly before each aspiration.
-
Microsome Handling: Thaw microsomes rapidly in a 37°C water bath and keep them on ice until use. Avoid repeated freeze-thaw cycles.
-
Temperature Control: Ensure the incubation plate reaches and maintains 37°C throughout the experiment.
-
Controls: Include a "minus NADPH" control to assess non-enzymatic degradation.
Issue 2: Low or No Compound Recovery in Plasma Stability Assay
Possible Causes:
-
Protein Precipitation Issues: Inefficient protein precipitation can lead to the loss of the compound with the protein pellet.
-
Non-specific Binding: The compound may bind to the walls of the incubation tubes or plates.
-
Rapid Degradation: The compound may be extremely unstable in plasma.
Solutions:
-
Protein Precipitation: Optimize the protein precipitation method. Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the plasma sample. Ensure vigorous vortexing after adding the solvent.
-
Reduce Non-specific Binding: Use low-binding plates and tubes.
-
Time Points: Include very early time points (e.g., 0, 1, 5 minutes) to capture rapid degradation.
Data Presentation
Quantitative data from stability assays should be summarized in a clear and structured format. Below are template tables for presenting microsomal and plasma stability data.
Table 1: Microsomal Stability of this compound
| Parameter | Value |
| Test System | Human Liver Microsomes |
| Compound Concentration (µM) | 1 |
| Microsomal Protein (mg/mL) | 0.5 |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| In Vitro Half-Life (t½, min) | [Experimental Value] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | [Calculated Value] |
| % Remaining at 60 min (+NADPH) | [Experimental Value] |
| % Remaining at 60 min (-NADPH) | [Experimental Value] |
Table 2: Plasma Stability of this compound
| Parameter | Value |
| Test System | Human Plasma |
| Compound Concentration (µM) | 1 |
| Incubation Time (min) | 0, 15, 30, 60, 120 |
| Half-Life (t½, min) | [Experimental Value] |
| % Remaining at 120 min | [Experimental Value] |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For the "-NADPH" control, add incubation buffer instead.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
-
Protocol 2: Plasma Stability Assay
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in a suitable buffer.
-
-
Incubation:
-
In a 96-well plate, add plasma and allow it to equilibrate to 37°C.
-
Add the compound working solution to initiate the incubation.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol containing an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the natural logarithm of the percentage remaining versus time plot.
-
Visualizations
Caption: Workflow for Microsomal Stability Assay.
Caption: Workflow for Plasma Stability Assay.
Caption: Potential Metabolic Pathways.
References
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. cn-bio.com [cn-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimidine-Based Kinase Inhibitor Selectivity
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the optimization of pyrimidine-based kinase inhibitors. Below are frequently asked questions and troubleshooting guides designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine-based inhibitor is potent against its target but shows poor selectivity across the kinome. What are the initial steps to address this?
A1: Poor selectivity is a common challenge in kinase inhibitor development.[1] A systematic approach is crucial for diagnosis and optimization:
-
Comprehensive Kinome Profiling: The first step is to precisely understand the off-target profile.[1] Utilize a broad kinase panel, ideally covering over 400 kinases, to identify which specific kinases and kinase families are being unintentionally inhibited.[1] This data will guide your medicinal chemistry strategy.
-
Structural Biology Insights: Whenever possible, obtain co-crystal structures of your inhibitor bound to its primary target and, ideally, one or more key off-targets.[1] This provides invaluable insight into the binding modes, revealing differences that can be exploited to enhance selectivity.[1]
-
Initiate Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand which molecular regions are key for on-target potency versus off-target activity.[1] Pay close attention to solvent-exposed regions, where modifications are less likely to disrupt core hinge-binding interactions but can introduce steric hindrance to reduce binding in off-target kinases.[1]
Q2: What are the key structural modifications on the pyrimidine scaffold to improve selectivity?
A2: Based on established SAR principles for pyrimidine-based inhibitors, the following modifications are effective starting points:
-
Modifications at the 4-position: Substituents at this position often interact with the highly conserved hinge region of the kinase.[1] Small, precise changes can disrupt binding to off-targets while preserving affinity for the desired kinase.[1]
-
Exploiting the 5-position: Modifications at the 5-position of the pyrimidine core are situated near the gatekeeper residue of the ATP-binding pocket.[2] Altering substituents here can "dial out" inhibition of certain kinases, leading to cleaner profiles.[2]
-
Exploring Solvent-Exposed Regions (e.g., 6-position): This position is often directed towards the solvent-exposed channel.[1][3] Introducing bulkier or charged groups can create steric clashes with residues in the binding pockets of off-target kinases, thereby improving the selectivity profile.[1] For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in one pyrido[2,3-d]pyrimidine series produced a highly selective FGFR inhibitor from a previously broad-spectrum agent.[4][5]
Q3: How do I interpret and compare selectivity data (e.g., IC50, Ki, Kd) from different assays?
A3: Interpreting selectivity data requires careful consideration of the assay conditions.
-
IC50 Values: The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%. It is highly dependent on the ATP concentration in the assay.[6][7] Because cellular ATP levels are high (1-5 mM), in vitro selectivity patterns may not always translate directly to cells.[8] Comparing IC50 values is only truly valid when the experiments are conducted under identical conditions.[9]
-
Kᵢ and Kd Values: The inhibition constant (Kᵢ) and dissociation constant (Kd) are direct measures of an inhibitor's binding affinity for a kinase and are independent of ATP concentration.[6][10] These values are more suitable for comparing inhibitor affinities across different kinases and between different studies. The Cheng-Prusoff equation can be used to relate the IC50 to the Kᵢ, provided the kinase's Kₘ for ATP is known.[10]
Q4: What are the most common off-target kinase families for pyrimidine-based inhibitors?
A4: The pyrimidine scaffold is a "privileged structure" that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of many kinases.[11][12] Consequently, cross-reactivity is common. Off-targets often include members of the same kinase family as the intended target or other kinases with structurally similar ATP-binding pockets.[12] For instance, inhibitors designed against a specific tyrosine kinase may show activity against other tyrosine kinases like SRC, Abl, and EGFR.[12][13]
Troubleshooting Guides
Problem 1: High biochemical potency, but low or no activity in cell-based assays.
This is a frequent and multifaceted issue in drug discovery. The discrepancy often points to factors beyond direct enzyme inhibition.
Troubleshooting Workflow
Problem 2: Unexpected cytotoxicity in cell-based assays.
Unforeseen toxicity, especially at concentrations where the primary target is not fully inhibited, often points to potent off-target effects.[12]
Troubleshooting Steps
-
Confirm On-Target Potency: First, re-confirm the IC50 value of your inhibitor against the purified target kinase to ensure the compound is behaving as expected.[12]
-
Broad Kinase Selectivity Profiling: Profile the inhibitor against a large kinase panel to identify off-targets that could be responsible for the toxicity.[1][12]
-
Investigate Known Toxic Off-Targets: If profiling reveals potent inhibition of kinases known to be essential for cell survival (e.g., certain CDKs, PI3K), these may be the cause.[12]
-
Perform SAR: Synthesize analogs designed to reduce activity against the identified toxic off-targets while maintaining on-target potency.
-
Use a Structurally Unrelated Inhibitor: If available, use a tool compound with a different chemical scaffold that inhibits the same primary target. If this compound does not produce the same toxicity, it strengthens the evidence that the observed cytotoxicity is due to an off-target effect of your pyrimidine inhibitor.
Data Presentation: SAR for Selectivity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to improving selectivity. The goal is to identify modifications that decrease binding to off-targets more than they affect the primary target.
Table 1: Example SAR Data for a Hypothetical Pyrido[2,3-d]pyrimidine Inhibitor Series This table illustrates how substitutions can modulate potency and selectivity against key on- and off-targets. Data is presented as IC50 (nM).
| Compound | R1 (C6-position) | R2 (C2-position) | Target Kinase (nM) | Off-Target 1 (nM) | Off-Target 2 (nM) | Selectivity vs Off-Target 1 |
| Lead (4b) | 2,6-dichlorophenyl | -NH₂ | 130 | 220 | 450 | 1.7x |
| Analog 4e | 3,5-dimethoxyphenyl | -NH₂ | 60 | >50,000 | >50,000 | >833x |
| Analog 6c | 2,6-dichlorophenyl | -NH-(CH₂)₄-N(Et)₂ | 45 | 150 | 300 | 3.3x |
Data is illustrative and based on trends reported for pyrido[2,3-d]pyrimidine inhibitors.[4][5]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol outlines a general method for determining inhibitor IC50 values against a panel of kinases using a luminescence-based assay that measures ADP production.
Materials:
-
Purified recombinant kinases and their specific substrates.[14]
-
Pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution (prepared at a concentration equal to the Kₘ of the specific kinase).[6]
-
ADP-Glo™ Reagent and Kinase Detection Substrate (Promega).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrimidine inhibitor in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate.[15] Include "no inhibitor" (DMSO only) controls.
-
Kinase Reaction:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[1]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls. Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: Kinase Inhibition Assay
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid, inexpensive method to screen for inhibitor binding without requiring a functional enzymatic assay.[16] It measures the thermal stabilization of a protein upon ligand binding.[16]
Materials:
-
Purified Kinase.
-
Pyrimidine inhibitor.
-
SYPRO® Orange Protein Gel Stain (5000x stock).[1]
-
DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl).[1]
-
Real-time PCR instrument with a thermal melt program.[1]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in DSF buffer.
-
Prepare a master mix containing the kinase (final concentration ~2 µM) and SYPRO Orange dye (final concentration ~5x) in DSF buffer.[1]
-
-
Plate Setup:
-
In a 96-well PCR plate, add the inhibitor to the desired final concentrations.
-
Add the kinase/dye master mix to each well for a final volume of 20-25 µL.
-
Include controls: "no inhibitor" (DMSO) and "no kinase" (buffer only).
-
-
Thermal Melt:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve program: ramp the temperature from 25 °C to 95 °C at a rate of ~1 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
The melting temperature (Tₘ) is the midpoint of the protein unfolding transition, observed as the peak of the first derivative of the melt curve.
-
A positive shift in Tₘ (ΔTₘ) in the presence of the inhibitor indicates binding and stabilization. The magnitude of the shift can be correlated with binding affinity.
-
Visualizing On-Target vs. Off-Target Effects
Kinase inhibitors often target the ATP-binding site, which is conserved across many kinases, leading to potential off-target activity.
Signaling Pathway: On-Target vs. Off-Target Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of aminopyrimidine compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of aminopyrimidine compounds?
A: Aminopyrimidine scaffolds are prevalent in medicinal chemistry, particularly as kinase inhibitors, due to their ability to mimic the adenine ring of ATP and interact with the kinase hinge region.[1] However, this same feature contributes to their primary off-target effects: inhibition of unintended kinases.[2] Because the ATP-binding site is highly conserved across the kinome, aminopyrimidine compounds can often bind to multiple kinases, leading to a lack of selectivity.[2][3] These off-target kinase interactions can result in cellular toxicity, unforeseen pharmacological effects, and a misinterpretation of experimental results.[4]
Q2: What are the primary strategies to improve the selectivity of aminopyrimidine inhibitors?
A: Improving selectivity involves modifying the compound's structure to exploit unique features of the target kinase's active site while reducing interactions with off-targets. Key strategies include:
-
Structure-Based Design: Utilize X-ray co-crystal structures of your compound (or a close analog) bound to the target kinase. This allows for the rational design of modifications that enhance interactions with unique, non-conserved residues in the ATP-binding pocket.[2][5]
-
Targeting the "Back Pocket": Many kinases have a hydrophobic "back pocket" adjacent to the ATP-binding site that is not utilized by ATP. Designing moieties that extend into this region can significantly improve selectivity, as the size, shape, and character of this pocket vary across different kinases.[2]
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test derivatives of your lead compound to build a robust SAR profile.[6][7][8] This involves modifying different parts of the molecule and assessing the impact on both on-target potency and off-target activity.
-
Macrocyclization: Constraining the molecule's conformation by creating a macrocycle can pre-organize it for optimal binding to the target kinase, thereby reducing its affinity for off-targets.[2]
Q3: What computational methods can help predict and minimize off-target effects?
A: Computational, or in silico, methods are powerful tools for predicting potential off-target interactions early in the drug discovery process, saving time and resources.[9]
-
Sequence and Structural Similarity Analyses: Methods like the "binding site signature" approach use 3D structural information from a kinase-inhibitor complex to predict the compound's off-target profile against the entire human kinome.[3]
-
Molecular Docking and Scoring: Docking your compound into the crystal structures of known off-targets can help predict binding affinity and identify potential liabilities. Cross-docking analysis can reveal a preference for the intended target over other kinases.[10][11]
-
Machine Learning and QSAR: Various computational frameworks use machine learning algorithms (e.g., Support Vector Machine, Random Forest) and Quantitative Structure-Activity Relationship (QSAR) models to predict off-target interactions based on chemical structure and large datasets of known inhibitor activities.[12][13] Platforms like KinomeX can provide predicted interaction probabilities across the kinome.[10]
Q4: What experimental assays are recommended for profiling the selectivity of aminopyrimidine compounds?
A: A multi-tiered experimental approach is crucial for accurately determining the selectivity profile of your compound.
-
Broad Kinase Panel Screening: Test your compound against a large panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM). This provides a broad overview of its selectivity and identifies potential off-targets.
-
IC50 Determination: For any off-targets identified in the initial screen, determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency against them.
-
Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, measures the change in a protein's melting temperature upon ligand binding. It's a high-throughput method to screen for compound binding across a panel of kinases and can reveal both on-target and off-target interactions.[2]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) are essential to confirm that your compound engages the intended target in a cellular environment. This helps differentiate on-target cellular effects from those caused by off-target interactions.
Troubleshooting Guides
Problem 1: My aminopyrimidine inhibitor shows activity against multiple kinases in a screening panel. How can I improve its selectivity?
This is a common challenge due to the conserved nature of the ATP binding site. The goal is to introduce chemical modifications that are favored by your target kinase but disfavored by the off-target kinases.
Troubleshooting Workflow
-
Analyze Structural Data: Obtain or model the crystal structures of your inhibitor bound to both its intended target and a key off-target kinase. Compare the binding modes and the surrounding amino acid residues. Look for differences in the gatekeeper residue, the solvent-accessible region, and the back pocket.[2][14]
-
Structure-Based Drug Design:
-
Exploit Steric Hindrance: If an off-target has a bulkier gatekeeper residue than your primary target, adding a bulky group to your inhibitor at that position can prevent it from binding to the off-target.[15]
-
Form Additional Interactions: Introduce functional groups that can form hydrogen bonds or other favorable interactions with unique residues in the target's active site.[15]
-
-
Iterative SAR Campaign: Synthesize a focused library of analogs based on your structural hypotheses and screen them against the primary target and key off-targets. This iterative process of design, synthesis, and testing is crucial for successful optimization.[14]
Example Data: Improving Selectivity of a PAK1 Inhibitor
The following table shows an example of how SAR exploration can improve selectivity against key off-targets like KDR and FGFR1 for a bis-anilino pyrimidine PAK1 inhibitor.[14]
| Compound | PAK1 IC50 (nM) | KDR IC50 (nM) | FGFR1 IC50 (nM) | Selectivity (KDR/PAK1) | Selectivity (FGFR1/PAK1) |
| Initial Hit (1) | 100 | 110 | 250 | 1.1 | 2.5 |
| Optimized (8) | 15 | 1100 | >10000 | 73 | >667 |
| Final Probe (18) | 3.4 | 1400 | 5000 | 412 | 1470 |
Data synthesized from a study on bis-anilino pyrimidine PAK1 inhibitors.[14]
Problem 2: My cellular assay results are inconsistent or suggest off-target effects. How can I confirm on-target activity?
It is critical to demonstrate that the observed cellular phenotype is a direct result of inhibiting the intended target.
Troubleshooting Steps
-
Confirm Target Engagement: Use a biophysical method like CETSA to verify that your compound binds to the target protein inside the cell at the concentrations used in your cellular assays.
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, well-characterized inhibitor of the same target that belongs to a different chemical class. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.
-
Perform a Rescue Experiment: If your inhibitor's effect is due to on-target activity, overexpressing a drug-resistant mutant of the target protein should "rescue" the cells from the compound's effect.
-
Knockdown/Knockout Studies: Use siRNA, shRNA, or CRISPR to reduce the expression of the target protein. If the cellular phenotype of the knockdown/knockout mimics the effect of your inhibitor, it provides strong evidence for on-target activity.
Diagrams
Caption: Iterative workflow for improving compound selectivity.
Caption: On-target vs. off-target kinase inhibition pathways.
Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)
This protocol outlines a general method for assessing compound binding to a panel of kinases by measuring changes in their thermal stability.[2]
Materials:
-
Purified kinase enzymes
-
Test aminopyrimidine compound
-
SYPRO Orange dye (or similar fluorescent dye)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-Time PCR instrument with a thermal melt curve program
Methodology:
-
Protein Preparation: Dilute each purified kinase to a final concentration of 2 µM in the assay buffer.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series to test a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 20 µL of the 2 µM kinase solution to each well.
-
Add 0.5 µL of the compound dilution to the appropriate wells. Include a DMSO-only vehicle control.
-
Add 4.5 µL of SYPRO Orange dye (diluted 1:100 in assay buffer) to each well.
-
The final volume in each well should be 25 µL.
-
-
Thermal Melt:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the RT-PCR instrument.
-
Run a melt curve program: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Determine the melting temperature (Tm), which is the midpoint of the protein unfolding transition, for the vehicle control and for each compound concentration.
-
The change in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with vehicle). A significant positive ΔTm indicates compound binding and stabilization of the protein.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying target engagement in a cellular context by measuring the thermal stabilization of a target protein after compound treatment.
Materials:
-
Cultured cells expressing the target protein
-
Test aminopyrimidine compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blot)
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Harvest: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend the cell pellet in lysis buffer.
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein remaining against the temperature.
-
A shift in the curve to the right for the compound-treated samples indicates thermal stabilization of the target protein, confirming cellular engagement.
-
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 4-(4-Nitrophenyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 4-(4-Nitrophenyl)pyrimidin-2-amine. The information is designed to assist in optimizing synthesis, minimizing impurities, and ensuring a robust and scalable process.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves a Claisen-Schmidt condensation of 4-nitroacetophenone and a suitable aldehyde to form a chalcone intermediate, 1-(4-nitrophenyl)-3-arylprop-2-en-1-one. The second step is the cyclization of this chalcone with guanidine to yield the final product.[1]
Q2: What are the primary challenges when scaling up the Claisen-Schmidt condensation for the chalcone intermediate?
A2: Key challenges include controlling the reaction exotherm, managing the viscosity of the reaction mixture, and preventing the formation of byproducts such as Michael addition products and self-condensation products of the ketone.[2] Ensuring efficient mixing and maintaining a consistent temperature profile are critical for achieving high yield and purity on a larger scale.
Q3: What are the critical parameters to control during the guanidine cyclization step at scale?
A3: Critical parameters include the choice of base, solvent, reaction temperature, and reaction time. The purity of the guanidine salt is also crucial, as impurities can lead to side reactions and lower yields.[3] Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.[3]
Q4: What types of impurities are commonly observed in the final product?
A4: Common impurities can include unreacted starting materials (chalcone and guanidine), byproducts from the Claisen-Schmidt condensation, and potentially isomers or related pyrimidine structures formed through side reactions. Over-reaction or degradation under harsh conditions can also lead to colored impurities.
Q5: What are the recommended purification methods for this compound on a large scale?
A5: Recrystallization is the most common and effective method for purifying the final product on a large scale. The choice of solvent is critical for achieving high purity and yield. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Diffusion crystallization, where the compound is dissolved in a good solvent (like DMF) and allowed to slowly mix with a miscible anti-solvent, can also be an effective technique for obtaining high-purity crystals.[4]
II. Troubleshooting Guides
Problem 1: Low Yield in Chalcone Synthesis (Step 1)
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Low conversion of starting materials | Inadequate mixing or heat transfer at scale. | - Implement more efficient overhead stirring to ensure homogeneity.- Monitor internal reaction temperature at multiple points within the reactor to identify and eliminate hot spots. |
| Suboptimal base concentration or activity. | - Titrate the base solution before use to confirm its concentration.- Consider a slow-addition profile for the base to maintain a consistent pH and control the exotherm. | |
| Formation of Michael addition byproducts | Excess of the enolate of 4-nitroacetophenone. | - Use a slight excess of the aldehyde starting material.- Add the 4-nitroacetophenone slowly to the reaction mixture containing the aldehyde and base. |
| Significant amount of self-condensation product of 4-nitroacetophenone | Reaction temperature is too high, or the base is added too quickly. | - Maintain a lower reaction temperature, typically between 20-25°C.[5]- Implement a controlled, slow addition of the base. |
Problem 2: Low Yield and Impurity Formation in Pyrimidine Synthesis (Step 2)
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Low yield of this compound | Incomplete cyclization. | - Optimize reaction time and temperature. Monitor the reaction progress by HPLC or TLC.[3]- Ensure the guanidine salt is of high purity and used in the correct stoichiometric amount. |
| Hydrolysis of intermediates. | - Use anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen).[3] | |
| Formation of unidentified byproducts | Side reactions of guanidine or the chalcone. | - The reaction of substituted chalcones with guanidine can sometimes lead to the formation of imidazolones in the presence of an oxidizing agent like hydrogen peroxide.[6]- Ensure that the reaction conditions are optimized to favor the formation of the desired pyrimidine ring. |
| Product is highly colored | Degradation of the product or starting materials. | - Avoid excessively high reaction temperatures or prolonged reaction times.- Perform the reaction under an inert atmosphere to prevent oxidation. |
Problem 3: Purification and Isolation Challenges
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Difficulty in crystallization | The compound is only soluble in high-boiling point solvents like DMF or DMSO.[4] | - Attempt diffusion crystallization by dissolving the compound in DMF and placing it in a larger container with a more volatile anti-solvent like dichloromethane.[4]- Explore mixed solvent systems for recrystallization, such as DMF/ethanol or DMSO/water, to find an optimal ratio for good crystal formation. |
| Product purity does not meet specification after recrystallization | Inefficient removal of closely related impurities. | - Consider a multi-step purification process, such as an initial precipitation followed by recrystallization.- Treatment with activated carbon during the recrystallization process can help in removing colored impurities. |
| Poor filterability of the crystalline product | Very fine crystals or an amorphous solid is formed. | - Control the cooling rate during crystallization. Slow cooling generally leads to larger, more easily filterable crystals.- Seeding the supersaturated solution with a small amount of pure product can promote the growth of larger crystals. |
III. Experimental Protocols & Data
Synthesis of this compound
A representative lab-scale protocol that can be adapted for scale-up is as follows:
Step 1: Synthesis of 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Dissolve 4-nitroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide (40%) with vigorous stirring, maintaining the temperature at 20-25°C.[5]
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction by TLC.[5]
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and guanidine nitrate (1.0 eq) in a suitable solvent like methanol or ethanol with a base such as sodium ethoxide.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold solvent, and dry to yield the crude product.
-
Purify the crude product by recrystallization.
Quantitative Data (Illustrative for Scale-Up Considerations)
The following table presents illustrative data for different scales of the reaction. Actual results may vary based on specific equipment and conditions.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Chalcone Yield (Step 1) | 85-95% | 80-90% | 75-85% |
| Chalcone Purity (after recrystallization) | >99% | >98% | >98% |
| Pyrimidine Yield (Step 2) | 70-85% | 65-80% | 60-75% |
| Final Product Purity (after recrystallization) | >99.5% | >99.0% | >99.0% |
| Major Impurity (Chalcone Synthesis) | Michael Adduct (<2%) | Michael Adduct (<3%) | Michael Adduct (<5%) |
| Major Impurity (Pyrimidine Synthesis) | Unreacted Chalcone (<1%) | Unreacted Chalcone (<2%) | Unreacted Chalcone (<3%) |
IV. Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Logical flow for troubleshooting production issues.
References
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region for the pyrimidine ring protons, making analysis impossible. What can I do?
A1: Signal overlap in the aromatic region is a common challenge with substituted pyrimidines. Here are several strategies to resolve overlapping signals:
-
Increase Spectrometer Field Strength: If possible, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase signal dispersion and often resolve the overlap.[1]
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[2] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and potentially resolve the multiplet.[2] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.[2]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful for resolving overlap and establishing connectivity.[2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds), helping to establish proton-proton connectivity even if their 1D signals overlap.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to, which can help differentiate signals based on their carbon environments.[1]
-
Q2: I am observing more signals in my spectrum than expected for my synthesized pyrimidine derivative. What is the likely cause?
A2: The presence of extra, unexpected signals often points to one of the following:
-
Tautomers: Pyrimidine derivatives with hydroxyl, amino, or thiol groups frequently exist as a mixture of tautomers in solution (e.g., keto-enol or amino-imino forms).[1] Each tautomer can produce a distinct set of NMR signals.[1] The equilibrium between these forms can be influenced by solvent and temperature.[1]
-
Rotamers: If your molecule contains substituents with restricted rotation around a single bond (e.g., an amide group), you may be observing signals from multiple rotational isomers (rotamers).[1]
-
Impurities: Residual solvents (like ethyl acetate), unreacted starting materials, or reaction byproducts are common sources of extra peaks.[1]
Q3: The signals for my pyrimidine ring protons are significantly broadened. What could be causing this?
A3: Peak broadening in pyrimidine derivatives can arise from several factors:
-
Intermediate Rate Chemical Exchange: Tautomerism or the presence of rotamers can lead to chemical exchange on a timescale that is intermediate relative to the NMR experiment.[1] This results in broad, poorly defined signals instead of sharp peaks for each species or a sharp averaged peak.[1]
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyrimidine ring are quadrupolar nuclei, which can cause broadening of adjacent proton signals.[1]
-
Sample Issues: High sample concentration leading to aggregation, poor shimming of the spectrometer, or low sample solubility can also result in broad peaks.[1]
Q4: How can I definitively identify an NH or OH proton signal on my pyrimidine ring?
A4: The most reliable method is a D₂O exchange experiment. Protons attached to heteroatoms like nitrogen or oxygen are acidic and will exchange with deuterium from D₂O. This causes the corresponding peak to disappear or significantly decrease in intensity.[1]
Q5: The chemical shifts of my pyrimidine protons are not what I predicted. Why?
A5: The electronic environment of the pyrimidine ring is highly sensitive to several factors, leading to deviations from standard values:
-
Substituent Effects: Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the chemical shifts of ring protons and carbons.[1] These effects are not always simply additive and depend on the substituent's position.[1]
-
Solvent Effects: The choice of deuterated solvent can have a substantial impact on chemical shifts due to interactions between the solvent and the solute.[2]
-
pH and Concentration: The pH of the sample and its concentration can also influence the chemical shifts, especially for protons near ionizable groups.
Data Presentation: Quantitative NMR Data
Table 1: Approximate ¹H and ¹³C Chemical Shift Ranges for the Parent Pyrimidine Ring and Effects of Substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~9.27 | ~157.4 | Highly deshielded due to two adjacent nitrogen atoms.[1] |
| H-4 / H-6 | ~8.78 | ~156.9 | Deshielded by an adjacent nitrogen atom.[1] |
| H-5 | ~7.38 | ~121.7 | The most shielded proton on the parent ring.[1] |
| Substituent Effect | Effect on ¹H Shift | Effect on ¹³C Shift | Reason |
| Electron Donating Group (EDG) (e.g., -NH₂, -OH, -CH₃) | ortho & para positions shift upfield (lower ppm) | ortho & para positions shift upfield (lower ppm) | Increased electron density causes shielding.[1] |
| Electron Withdrawing Group (EWG) (e.g., -NO₂, -CN) | ortho & para positions shift downfield (higher ppm) | ortho & para positions shift downfield (higher ppm) | Decreased electron density causes deshielding.[1] |
| Note: These are general trends. Actual chemical shifts can vary based on the specific molecule, solvent, and other experimental conditions. |
Table 2: Typical Proton-Proton Coupling Constants (J-values) in Pyrimidine Rings.
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ortho-coupling | ³JHH | 4 - 6 Hz | Coupling between protons on adjacent carbons.[2] |
| meta-coupling | ⁴JHH | 2 - 3 Hz | Smaller coupling between protons separated by two carbons.[2] |
| para-coupling | ⁵JHH | < 1 Hz | Often very small or not observed.[2] |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid spectral interference from impurities.[3]
-
Weigh Sample: Weigh approximately 5-10 mg of the purified pyrimidine derivative.[2] For ¹³C NMR or 2D NMR, a more concentrated sample of 10-20 mg is recommended.[2][4]
-
Dissolve: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][4]
-
Filter: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Transfer: Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL.[5]
Protocol 2: D₂O Exchange for Identifying Exchangeable Protons (NH/OH)
-
Acquire Initial Spectrum: Prepare the sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.[1]
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O).[1]
-
Mix: Cap the tube and shake it vigorously for 1-2 minutes to ensure thorough mixing.[1]
-
Re-acquire Spectrum: Allow the sample to settle and re-acquire the ¹H NMR spectrum using the same parameters.[1]
-
Analysis: Compare the two spectra. The signals corresponding to NH or OH protons will have disappeared or significantly diminished in the second spectrum.[1]
Protocol 3: Basic 2D NMR for Structural Elucidation
Objective: To resolve structural ambiguities by determining atomic connectivity.[1]
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[2]
-
Methodology:
-
Run standard ¹H and ¹³C NMR spectra to determine their spectral widths.
-
Select the HMBC experiment.
-
The experiment includes a delay optimized for long-range couplings (typically 4-8 Hz).
-
Acquire and process the 2D data.
-
-
Analysis: Peaks appear at the ¹H chemical shift of a proton and the ¹³C chemical shift of a carbon that is 2 or 3 bonds away.[2]
-
Visualizations
Caption: A logical workflow for troubleshooting ambiguous NMR spectra.
Caption: Using 2D NMR to map atomic correlations for structure elucidation.
References
Technical Support Center: Improving the Metabolic Stability of 4-(4-Nitrophenyl)pyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the metabolic stability of 4-(4-Nitrophenyl)pyrimidin-2-amine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of the this compound scaffold?
A1: The primary metabolic liabilities of this scaffold are associated with the two core moieties: the nitrophenyl group and the pyrimidine ring. The nitroaromatic group is susceptible to enzymatic reduction by cytochrome P450 (CYP) enzymes and other nitroreductases, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamine species.[1][2] These reactive metabolites can contribute to toxicity. The pyrimidine ring and the exocyclic amine are also potential sites for oxidative metabolism by CYP enzymes.[3]
Q2: What are the initial steps to assess the metabolic stability of my compound?
A2: The initial and most common approach is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[4][5] These assays help determine key parameters like the intrinsic clearance (CLint) and the half-life (t½) of the compound.[6] Liver microsomes are a cost-effective option for evaluating Phase I metabolic pathways, primarily those mediated by CYP enzymes.[7] Hepatocytes provide a more comprehensive assessment as they contain both Phase I and Phase II metabolic enzymes.[8]
Q3: My compound is rapidly metabolized in liver microsomes. What are the likely metabolic pathways?
A3: Rapid metabolism of this compound in liver microsomes suggests susceptibility to Phase I oxidative and/or reductive pathways. The most probable metabolic transformations include:
-
Nitro-reduction: The nitro group can be reduced to an amino group via nitroso and hydroxylamine intermediates. This is a common pathway for nitroaromatic compounds.[1][9]
-
Aromatic hydroxylation: The phenyl or pyrimidine ring can undergo hydroxylation.
-
N-dealkylation or oxidation of the aminopyrimidine moiety.
Identifying the specific metabolites through LC-MS/MS analysis is crucial to pinpoint the exact metabolic "soft spots."
Q4: What are some effective strategies to improve the metabolic stability of this compound?
A4: Several medicinal chemistry strategies can be employed:
-
Bioisosteric Replacement of the Nitro Group: The nitro group is often considered a metabolic liability. Replacing it with a more stable functional group that retains the desired biological activity is a common approach. Examples of bioisosteres for a nitro group include a trifluoromethyl (CF3) group, a cyano group, or a sulfone.
-
Metabolic Blocking: Introducing inert, bulky groups (e.g., fluoro, chloro, or methyl) at or near the sites of metabolism can sterically hinder enzyme access and reduce the rate of metabolism.
-
Scaffold Hopping: Modifying the pyrimidine core to a different heterocyclic system that is less prone to metabolism can be an effective strategy.[3]
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.
Troubleshooting Guides
This section addresses common issues encountered during the metabolic stability assessment of this compound and its analogs.
| Issue | Potential Cause | Recommended Solution |
| High variability in results between replicate wells or experiments. | 1. Inconsistent pipetting or dilution errors.2. Poor solubility of the test compound in the assay buffer.3. Inconsistent enzyme activity in different batches of microsomes or hepatocytes. | 1. Ensure accurate and consistent liquid handling. Use calibrated pipettes.2. Verify the solubility of your compound in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should be low (typically ≤ 0.5%).3. Use a well-characterized positive control compound with known metabolic properties to monitor enzyme activity and ensure consistency between experiments. |
| Compound disappears too quickly (at the first time point). | 1. Very high metabolic instability.2. Chemical instability in the assay buffer (e.g., hydrolysis).3. Non-specific binding to the assay plate or other components. | 1. Reduce the incubation time and/or the concentration of microsomes/hepatocytes to better define the degradation curve.2. Perform a control incubation without the enzyme source (microsomes/hepatocytes) to assess chemical stability.3. Use low-binding plates and assess recovery at time zero. |
| In vitro data does not correlate with in vivo findings. | 1. Extrahepatic metabolism (metabolism in tissues other than the liver).2. The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes).3. Issues with drug transporters not accounted for in the in vitro system. | 1. Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.2. Use hepatocytes to include both Phase I and Phase II metabolism. If specific conjugation is suspected, ensure your assay conditions are appropriate (e.g., supplementing microsomes with necessary cofactors like UDPGA for glucuronidation).3. Utilize more complex models like primary cell cultures or tissue slices that better represent in vivo conditions. |
| Unexpected peaks or interference in LC-MS/MS analysis. | 1. Contamination of the LC-MS system.2. Matrix effects from the assay components.3. The nitro group can sometimes cause in-source reduction or fragmentation, leading to analytical challenges. | 1. Regularly clean the ion source and run system suitability tests.[10]2. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard if available.3. Optimize MS parameters and consider different ionization techniques. Ensure chromatographic separation of the analyte from potentially interfering species.[11] |
Quantitative Data Summary
Improving metabolic stability requires a data-driven approach. The following tables provide a template for summarizing and comparing metabolic stability data for this compound and its modified analogs.
Table 1: In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent Compound | This compound | 15 (hypothetical based on similar structures[3]) | High |
| Analog 1 | Nitro group replaced with CF3 group | Data to be generated | Expected to be lower |
| Analog 2 | Fluoro-substitution on the phenyl ring | Data to be generated | Expected to be lower |
| Analog 3 | Pyrimidine core modified to a triazine | Data to be generated | Variable |
| Positive Control | Verapamil | Typically < 30 | High |
| Negative Control | Warfarin | Typically > 60 | Low |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Example Data)
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Parent Compound | 10 | Low | Short | Low | Low |
| Analog 1 | 10 | Expected to be higher | Variable | Expected to be higher | Expected to be higher |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive/negative controls
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls. Thaw liver microsomes and the NADPH regenerating system on ice.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stop solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rats (General Guideline)
Objective: To determine the pharmacokinetic profile of a test compound after oral administration.
Materials:
-
Test compound formulated in a suitable vehicle
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge, analytical balance
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing: Administer the test compound to a group of rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis: Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability (if an intravenous dose group is also included).
Visualizations
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. nuvisan.com [nuvisan.com]
- 6. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 8. bioivt.com [bioivt.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. zefsci.com [zefsci.com]
- 11. myadlm.org [myadlm.org]
Refining assay conditions for consistent results with 4-(4-Nitrophenyl)pyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining assay conditions for consistent and reliable results with 4-(4-Nitrophenyl)pyrimidin-2-amine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound and its related structures are recognized as potent inhibitors of various protein kinases. These compounds typically target kinases that are crucial for cell cycle regulation and signal transduction, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1] By inhibiting these kinases, they can induce cell cycle arrest and apoptosis, making them valuable candidates for anticancer research.
Q2: What are the most common assays used to evaluate the biological activity of this compound?
A2: The most common assays for evaluating the bioactivity of this compound are in vitro kinase inhibition assays and cell-based cytotoxicity or anti-proliferative assays.
-
In Vitro Kinase Assays: These assays directly measure the inhibitory effect of the compound on purified kinase enzymes (e.g., Aurora A, Aurora B, CDK2). Luminescence-based assays like ADP-Glo™ are frequently used.
-
Cell-Based Assays: These assays assess the compound's effect on cancer cell lines. Common methods include MTT or other tetrazolium-based assays (XTT, MTS) to measure cell viability and proliferation.[2][3][4]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to dissolve this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution. To maintain compound integrity, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, always visually inspect the solution for any signs of precipitation. Some pyrimidine derivatives can be unstable in DMSO, so preparing fresh solutions is ideal.[5][6][7][8]
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: For initial screening, a wide concentration range is recommended, for example, from 0.01 µM to 100 µM. Based on the activity of structurally similar compounds, the IC50 values for kinase inhibition can be in the nanomolar to low micromolar range.[1][9] Therefore, a serial dilution covering this range is a good starting point for determining the dose-response curve.
Troubleshooting Guides
In Vitro Kinase Assays
Issue 1: High background signal in the kinase assay.
-
Question: My kinase assay is showing a high background signal, even in the negative control wells. What could be the cause?
-
Answer: High background can stem from several sources. The compound itself might be autofluorescent or interfere with the detection reagents.[10] Additionally, contaminated reagents or issues with the assay plates can contribute to high background.
-
Troubleshooting Steps:
-
Compound Interference Check: Run a control plate with the compound in the assay buffer without the kinase enzyme to check for autofluorescence or interference with the detection reagents.
-
Reagent Purity: Ensure all buffers and reagents, especially ATP, are fresh and free of contamination.
-
Plate Quality: Use high-quality, low-binding assay plates. Some white opaque plates can exhibit phosphorescence.[11]
-
Control Wells: Include proper controls such as "no enzyme" and "no substrate" to pinpoint the source of the background signal.[10]
-
-
Issue 2: Inconsistent IC50 values between experiments.
-
Question: I am observing significant variability in the IC50 values for my compound across different experimental runs. Why is this happening?
-
Answer: Inconsistent IC50 values are often due to variations in experimental conditions. The concentration of ATP is a critical factor for ATP-competitive inhibitors.[11] Enzyme activity and reaction time also play a crucial role.
-
Troubleshooting Steps:
-
Consistent ATP Concentration: Use a consistent ATP concentration in all assays, ideally close to the Km value for the kinase.
-
Linear Range of Reaction: Ensure the kinase reaction is within the linear range. Perform a time-course experiment to determine the optimal reaction time where substrate consumption is not limiting.[11]
-
Enzyme Activity: Use a consistent concentration of active enzyme. Verify the activity of each new batch of kinase.
-
Compound Stability: Be mindful of the compound's stability in the assay buffer.
-
-
Cell-Based Cytotoxicity Assays (e.g., MTT Assay)
Issue 1: Low absorbance readings in the MTT assay.
-
Question: My MTT assay results in very low absorbance values, making it difficult to determine cell viability accurately. What should I do?
-
Answer: Low absorbance readings in an MTT assay indicate insufficient formazan production. This can be due to low cell density, insufficient incubation time with the MTT reagent, or issues with cell health.[2][3]
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal seeding density for your cell line. A starting point for many cell lines is between 1,000 and 100,000 cells per well in a 96-well plate.[2]
-
Increase Incubation Time: Ensure an adequate incubation period (typically 1-4 hours) with the MTT reagent to allow for sufficient formazan formation.[2]
-
Check Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number.
-
-
Issue 2: High variability between replicate wells.
-
Question: I am seeing a lot of variability in the absorbance readings between my replicate wells for the same treatment condition. What could be causing this?
-
Answer: High variability can be caused by several factors, including uneven cell seeding, edge effects in the microplate, or incomplete solubilization of formazan crystals.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell distribution in each well.
-
Mitigate Edge Effects: To avoid evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2]
-
Complete Solubilization: After adding the solubilization buffer (e.g., DMSO or acidified isopropanol), ensure the formazan crystals are completely dissolved by gentle mixing or shaking.
-
-
Quantitative Data Summary
The following tables provide representative data for pyrimidine derivatives, including compounds structurally related to this compound, against various kinases and cancer cell lines. Disclaimer: These values are for illustrative purposes and may not be directly representative of this compound.
Table 1: Representative In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives
| Kinase Target | Compound Type | Representative IC50 (nM) |
| Aurora A | 2,4-disubstituted pyrimidine | 309[1] |
| Aurora B | 2,4-disubstituted pyrimidine | 293[1] |
| CDK2 | Pyrazolo[3,4-b]pyridine derivative | 460[12] |
| CDK9 | Pyrazolo[3,4-b]pyridine derivative | 262[12] |
Table 2: Representative Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines
| Cell Line | Compound Type | Representative IC50 (µM) |
| HCT-116 (Colon Cancer) | 2,4-disubstituted pyrimidine | 1.31[1] |
| A549 (Lung Cancer) | 2,4-disubstituted pyrimidine | 12.05[1] |
| MCF-7 (Breast Cancer) | 2,4-disubstituted pyrimidine | 20.53[1] |
| HCT116 (Colon Cancer) | 4,4'-(1,4-phenylene)bis(pyrimidin-2-amine) | 1.16[13] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO vehicle control.
-
Kinase Reaction:
-
Add the diluted compound or vehicle control to the wells of the assay plate.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Signal Detection (as per ADP-Glo™ protocol):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imatinib and 4-(4-Nitrophenyl)pyrimidin-2-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the well-established multi-kinase inhibitor, Imatinib, and the class of compounds represented by 4-(4-Nitrophenyl)pyrimidin-2-amine. While extensive data is available for Imatinib, a first-line treatment for several cancers, specific experimental data for this compound is limited in publicly accessible literature. Therefore, this guide will utilize data from structurally related phenylaminopyrimidine derivatives to provide a representative comparison of their potential as kinase inhibitors.
Introduction to the Compounds
Imatinib , sold under the brand name Gleevec®, is a 2-phenylaminopyrimidine derivative that functions as a selective inhibitor of a small number of tyrosine kinases.[1][2] It is a cornerstone in targeted cancer therapy, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][3][4] Imatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their enzymatic activity and blocking downstream signaling pathways that lead to cell proliferation and survival.[3][5]
This compound belongs to the broader class of phenylaminopyrimidines, a scaffold known to be a "privileged structure" in medicinal chemistry due to its ability to inhibit various protein kinases.[1] Derivatives of this scaffold have shown potential as inhibitors of several kinase families, including Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). The specific biological activity and kinase inhibition profile of this compound itself are not extensively documented in published research. However, analysis of its structural analogs provides insights into its potential therapeutic applications.
Mechanism of Action and Signaling Pathways
Imatinib primarily targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3][4][6] By inhibiting Bcr-Abl, Imatinib effectively shuts down the aberrant signaling that drives the proliferation of leukemia cells.[3][4] Other key targets of Imatinib include c-KIT and the Platelet-Derived Growth Factor Receptor (PDGFR), making it effective in the treatment of GISTs and other malignancies driven by mutations in these kinases.[1][2]
The signaling pathway affected by Imatinib in CML is depicted below:
References
- 1. Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of Novel Pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, pyrimidin-2-amine derivatives have emerged as a particularly promising avenue for the development of novel anticancer drugs. Their versatile structure allows for modifications that can target a wide array of cancer-associated proteins and pathways. This guide provides a comparative analysis of the anticancer efficacy of several recently developed pyrimidin-2-amine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and development efforts.
Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity of various pyrimidin-2-amine derivatives against different cancer cell lines. The data highlights the potency and selectivity of these compounds, offering a basis for comparison and further investigation.
Table 1: Inhibitory Activity of Pyrimidin-2-amine Derivatives against Kinase Targets
| Compound ID | Target Kinase | IC50 (µM) | Cancer Type | Reference |
| 8h | PLK4 | 0.0067 | Breast Cancer | [1][2] |
| 7 | PLK1 | 0.02 | - | [3] |
| 9 | PLK1 | 0.041 | - | [3] |
| 4 | PLK1 | 0.094 | - | [3] |
| 139 | Tubulin | 9.7 | Breast/Liver Cancer | [4] |
| 6a | Tubulin | 1.4-1.7 | Lung Cancer | [5] |
Table 2: Antiproliferative Activity of Pyrimidin-2-amine Derivatives
| Compound ID | Cell Line | GI50/EC50/IC50 (µM) | Treatment Duration | Cancer Type | Reference |
| 2a | Various | 10–26 (EC50) | 24 h | Glioblastoma, Breast, Oral, Colon | [6] |
| 5–8 (EC50) | 48 h | ||||
| 6a | A549 | 0.19-0.41 (GI50) | - | Lung Cancer | [5] |
| 3a | A549 | 1.55-2.20 (GI50) | - | Lung Cancer | [5] |
| 1a | A549 | 2.40-13.5 (GI50) | - | Lung Cancer | [5] |
| 139 | MCF-7 | 10.95 (IC50) | - | Breast Cancer | [4] |
| HepG2 | 11.93 (IC50) | - | Liver Cancer | [4] | |
| 5l | MCF-7 | 9.15 (IC50) | - | Breast Cancer | [7] |
| HepG2 | 10.45 (IC50) | - | Liver Cancer | [7] | |
| Normal Liver Cells | 53 (IC50) | - | - | [7] |
Table 3: Effects of Pyrimidin-2-amine Derivatives on Cell Cycle and Apoptosis
| Compound ID | Cell Line | Effect | Fold Change vs. Control | Cancer Type | Reference |
| 20 | HCT-116 | G0-G1 Cell Cycle Arrest | 1.23 | Colon Cancer | [8] |
| HCT-116 | Apoptosis | 18.18 | Colon Cancer | [8] | |
| 139 | MCF-7 | S-phase Cell Cycle Arrest | - | Breast Cancer | [4] |
| 5l | - | G2/M Cell Cycle Arrest | - | - | [7] |
Key Signaling Pathways Targeted by Pyrimidin-2-amine Derivatives
The anticancer effects of pyrimidin-2-amine derivatives are often attributed to their ability to modulate specific signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagrams below illustrate some of the key pathways targeted by the compounds discussed in this guide.
Caption: Inhibition of PLK4 by Compound 8h disrupts centriole duplication, leading to genomic instability and suppression of tumorigenesis.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives [journal11.magtechjournal.com]
- 8. ijrpr.com [ijrpr.com]
Validating 4-(4-Nitrophenyl)pyrimidin-2-amine as a Specific PLK4 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of a novel compound, 4-(4-Nitrophenyl)pyrimidin-2-amine, as a specific inhibitor of Polo-like Kinase 4 (PLK4). Due to the current lack of published data on the direct interaction of this compound with PLK4, this document will focus on the essential experimental data and comparative analysis required to establish its credentials as a specific PLK4 inhibitor. We will draw comparisons with well-characterized PLK4 inhibitors, Centrinone and CFI-400945, to provide a benchmark for validation.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK4 activity, often through overexpression, is implicated in tumorigenesis, making it an attractive target for cancer therapy.[3][4] The development of specific PLK4 inhibitors is a promising avenue for therapeutic intervention.
Comparative Analysis of PLK4 Inhibitors
A critical aspect of validating a new kinase inhibitor is to determine its potency and selectivity. The following tables summarize the known biochemical and cellular activities of the established PLK4 inhibitors, Centrinone and CFI-400945, and provide a template for the data required to validate this compound.
Table 1: Biochemical Profile of PLK4 Inhibitors
| Inhibitor | Target Kinase | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | PLK4 | Data not available | Data not available | Data not available |
| Centrinone | PLK4 | 0.16[5] | 2.71 | >1000-fold selective for PLK4 over Aurora A/B kinases.[5][6] |
| CFI-400945 | PLK4 | 0.26[7] | 2.8[6] | Selective for PLK4 over other PLK family members; also inhibits Aurora B, TRKA, TRKB, and Tie2/TEK at higher concentrations.[7][8] |
Table 2: Cellular Activity of PLK4 Inhibitors
| Inhibitor | Effect on Centriole Duplication | Induced Cellular Phenotype |
| This compound | Data not available | Data not available |
| Centrinone | Blocks centriole assembly, leading to a progressive loss of centrosomes.[5] | Induces a p53-dependent G1 arrest and senescence in normal cells; can trigger apoptosis in cancer cells.[8] |
| CFI-400945 | Bimodal effect: low concentrations can induce centriole overduplication, while higher concentrations inhibit duplication.[6] | Can induce mitotic defects, polyploidy, and apoptosis in cancer cells.[6][9] Its off-target effects on Aurora B can lead to multinucleated cells.[10] |
PLK4 Signaling Pathway and Inhibition
PLK4 is a critical initiator of centriole duplication. Its activity is tightly regulated through autophosphorylation, which targets it for degradation by the SCF/β-TrCP E3 ubiquitin ligase complex. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which in turn can drive genomic instability.[1][4] Specific inhibitors of PLK4 aim to disrupt this process, leading to mitotic errors and cell death in cancer cells that are often dependent on hyperactive mitotic pathways.
Experimental Validation Workflow
To validate this compound as a specific PLK4 inhibitor, a series of in vitro and cell-based assays are required. The following workflow outlines the key experimental steps.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced by the kinase reaction, providing a sensitive measure of kinase activity and inhibition.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the amount of ADP produced is quantified using a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, recombinant PLK4 enzyme, and a suitable substrate. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
2. Kinase Selectivity Profiling
To assess the specificity of this compound, it is crucial to screen it against a broad panel of kinases.
-
Protocol: The inhibitor should be tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >100 kinases) using an in vitro kinase assay format as described above. The percentage of inhibition for each kinase is determined. For any kinases that show significant inhibition, a full dose-response curve should be generated to determine the IC50 value.
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., breast, colon, or lung cancer cell lines known to overexpress PLK4) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
4. Western Blot Analysis
Western blotting is used to detect changes in the protein levels and phosphorylation status of PLK4 and its downstream targets.
-
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against PLK4, phospho-PLK4, and downstream markers (e.g., proteins involved in centriole duplication or cell cycle regulation), as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
5. Immunofluorescence for Centrosome Analysis
This technique allows for the visualization and quantification of centrosomes within cells.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with methanol or paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block the cells and incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin). Then, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of centrosomes per cell.
-
Conclusion
The validation of this compound as a specific PLK4 inhibitor requires a rigorous and multi-faceted experimental approach. By generating the biochemical and cellular data outlined in this guide and comparing it to established PLK4 inhibitors like Centrinone and CFI-400945, researchers can objectively assess its potential as a novel therapeutic agent. A favorable profile would be characterized by high potency against PLK4, a clean selectivity profile against other kinases, and on-target cellular effects consistent with PLK4 inhibition. Such a comprehensive validation is essential for advancing this and other novel kinase inhibitors through the drug discovery and development pipeline.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pnas.org [pnas.org]
Orthogonal Assays for the Confirmation of Aurora Kinase as the Biological Target of 4-(4-Nitrophenyl)pyrimidin-2-amine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The compound 4-(4-Nitrophenyl)pyrimidin-2-amine belongs to the N-phenylpyrimidin-2-amine class of molecules, which are recognized for their therapeutic potential, particularly as anticancer agents due to their activity as kinase inhibitors.[1] While the exact biological target of this specific compound requires experimental validation, evidence from structurally related compounds strongly suggests that Aurora kinases are primary targets.[2][3][4] This guide provides a comparative overview of orthogonal assays to experimentally confirm the engagement of this compound with its putative target, Aurora kinase A (AURKA), and to evaluate its selectivity against other potential kinase targets such as Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Polo-like Kinase 4 (PLK4).[1][5][6][7]
Comparative Inhibitory Activity of Pyrimidine Derivatives
To provide a context for the expected potency of this compound, the following table summarizes the inhibitory activity of various pyrimidine derivatives against key kinases. This data, compiled from studies on analogous compounds, illustrates the potential for potent and selective inhibition of Aurora kinases by this class of molecules.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| Pyrimidine Derivatives | Aurora A | 9.3 | Nitroxide Labeled Pyrimidine |
| Pyrimidine Derivatives | Aurora B | 2.8 | Nitroxide Labeled Pyrimidine |
| Pyrimidine Derivatives | JAK2 | 5 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative |
| Pyrimidine Derivatives | PLK4 | 6.7 | Pyrimidin-2-amine derivative 8h |
| Pyrimidine Derivatives | CDK2 | 0.29 | (4-Pyrazolyl)-2-aminopyrimidine |
Orthogonal Assays for Target Validation
A multi-pronged approach using orthogonal assays is crucial to unequivocally validate the biological target of a small molecule inhibitor. This ensures that the observed biological effects are a direct consequence of on-target activity.
Kinase Panel Screening
Objective: To obtain an unbiased profile of the compound's selectivity across a wide range of kinases.
Methodology: The compound of interest is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The percentage of inhibition for each kinase is determined. For hits that show significant inhibition, a follow-up dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[8]
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase, a suitable substrate peptide, and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: this compound is serially diluted and added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate solution and incubated at 30°C for 1 hour.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the generated ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
Workflow for Kinase Panel Screening
Caption: Workflow for kinase panel screening to determine inhibitor selectivity.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle (DMSO) for 1-2 hours.
-
Cell Harvesting and Heat Treatment: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Aurora Kinase A in the supernatant using Western blotting with a specific antibody.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[9]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
siRNA-Mediated Gene Knockdown
Objective: To demonstrate that the phenotypic effects of the compound are dependent on the presence of the target protein.
Methodology: Small interfering RNA (siRNA) is used to specifically silence the expression of the target gene (e.g., AURKA). If the compound's effect is on-target, cells with reduced levels of the target protein should show a diminished response to the compound.
Experimental Protocol: siRNA Knockdown and Phenotypic Assay
-
siRNA Transfection: Transfect cells with siRNA specifically targeting Aurora Kinase A or a non-targeting control siRNA.
-
Target Knockdown Confirmation: After 48-72 hours, confirm the reduction of Aurora Kinase A protein levels by Western blotting.
-
Compound Treatment: Treat both the knockdown and control cells with varying concentrations of this compound.
-
Phenotypic Assessment: Measure a relevant cellular phenotype, such as cell viability (e.g., using a CellTiter-Glo® assay) or a specific cell cycle arrest profile by flow cytometry.
-
Data Analysis: Compare the dose-response curves for the compound in the control and knockdown cells. A rightward shift in the curve for the knockdown cells indicates that the compound's efficacy is dependent on the presence of Aurora Kinase A.
Logical Relationship in siRNA Target Validation
Caption: Logic of using siRNA for target validation of an inhibitor.
Signaling Pathway Context
Aurora kinases are key regulators of mitosis.[4] Inhibition of Aurora Kinase A is expected to disrupt several downstream processes, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
Simplified Aurora Kinase A Signaling Pathway
Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.
By employing this suite of orthogonal assays, researchers can build a robust body of evidence to confirm that this compound directly engages and inhibits Aurora kinases in a cellular context, leading to its observed anticancer effects. This rigorous validation is a critical step in the pre-clinical development of novel targeted therapies.
References
- 1. Kinase Selectivity Profiling Services [promega.sg]
- 2. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative analysis of nitrophenyl versus other aryl-substituted pyrimidines
A Comparative Analysis of Nitrophenyl-Substituted Pyrimidines Versus Other Aryl-Substituted Pyrimidines in Drug Discovery
For researchers and professionals in the field of drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. The substitution pattern on the pyrimidine core dictates the biological activity, with aryl substitutions being particularly significant. This guide provides a comparative analysis of nitrophenyl-substituted pyrimidines against other aryl-substituted counterparts, focusing on their anticancer properties. The data presented is collated from various studies to offer a broad perspective on their potential.
Performance Comparison of Aryl-Substituted Pyrimidines
The introduction of different aryl groups on the pyrimidine ring significantly influences the cytotoxic activity of these compounds against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity of Nitrophenyl-Substituted Pyrimidines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | SW480 (Colon) | 11.08 | [1] |
| 2h | MOLT-4 (Leukemia) | <1.57 | [2] |
| 2h | SR (Leukemia) | <1.57 | [2] |
| 2h | SW-620 (Colon) | <1.57 | [2] |
| 2h | SF-539 (CNS) | <1.57 | [2] |
| 2h | SK-MEL-5 (Melanoma) | <1.57 | [2] |
| 2h | AGS (Gastric) | <1.57 | [2] |
| 2h | DLD-1 (Colon) | <1.57 | [2] |
| 2h | MCF-7 (Breast) | <1.57 | [2] |
| 2h | MDA-MB-231 (Breast) | <1.57 | [2] |
| Compound 25 | DU-145 (Prostate) | 5 µg/mL | [3] |
| Compound 30 | DU-145 (Prostate) | >50 µg/mL | [3] |
Table 2: Anticancer Activity of Other Aryl-Substituted Pyrimidines
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Phenyl | A549 (Lung) | 5.988 | [4] |
| 6a | Phenyl | A549 (Lung) | >10 | [4] |
| 7a | Phenyl | A549 (Lung) | 7.2 | [4] |
| 8a | Phenyl | A549 (Lung) | 8.1 | [4] |
| 2b | Phenyl | A549 (Lung) | >10 | [4] |
| 3b | Phenyl | A549 (Lung) | 6.4 | [4] |
| 7b | Phenyl | A549 (Lung) | 9.2 | [4] |
| 8b | Phenyl | A549 (Lung) | 8.7 | [4] |
| 10b | Phenyl | A549 (Lung) | 9.8 | [4] |
| 9a | 4-methoxyphenyl | Hela (Cervical) | 2.59 | [5] |
| 14g | 4-methoxyphenyl | MCF7 (Breast) | 4.66 | [5] |
| 14g | 4-methoxyphenyl | HCT-116 (Colon) | 1.98 | [5] |
| SL10 | Phenyl-piperazine | HeLa (Cervical) | 0.0127 | [6] |
| SL35 | Pyrimidinyl-piperazine | HeLa (Cervical) | 0.0217 | [6] |
| SL14 | Fluorophenyl-piperazine | HeLa (Cervical) | 0.0576 | [6] |
| SL8 | Dimethoxyphenethylamine | HeLa (Cervical) | 0.0871 | [6] |
| SL31 | Methylphenyl-piperazine | HeLa (Cervical) | 0.0893 | [6] |
| SL33 | Indolylethylamine | HeLa (Cervical) | 0.0791 | [6] |
| Compound 5 | Methoxy benzylidene | HT1080 (Fibrosarcoma) | 96.25 | [7] |
| Compound 5 | Methoxy benzylidene | Hela (Cervical) | 74.8 | [7] |
| Compound 5 | Methoxy benzylidene | Caco-2 (Colorectal) | 76.92 | [7] |
| Compound 5 | Methoxy benzylidene | A549 (Lung) | 148 | [7] |
| Compound 7 | Methoxy benzylidene | HT1080 (Fibrosarcoma) | 43.75 | [7] |
| Compound 7 | Methoxy benzylidene | Hela (Cervical) | 17.50 | [7] |
| Compound 7 | Methoxy benzylidene | Caco-2 (Colorectal) | 73.08 | [7] |
| Compound 7 | Methoxy benzylidene | A549 (Lung) | 68.75 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in the evaluation of these pyrimidine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the concentration is determined by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable cells.[9]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., nitrophenyl and other aryl-substituted pyrimidines) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm is used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay is employed to determine the inhibitory activity of compounds against specific kinases, which are frequent targets of pyrimidine derivatives.
Principle: The assay measures the activity of a kinase by quantifying the phosphorylation of a substrate. The inhibitory effect of a compound is determined by the reduction in kinase activity in its presence. Various detection methods can be used, including radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) into a substrate, or non-radiometric methods such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.[10][11]
Procedure (Generalized):
-
Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., kinase buffer containing DMSO). Prepare solutions of the kinase, substrate (e.g., a specific peptide or protein), and ATP. The ATP concentration is often kept at or near the Michaelis constant (Km) for the specific kinase.[11][12]
-
Kinase Reaction: In a multi-well plate (e.g., 384-well), add the test compound dilutions, the kinase, and the substrate.[11]
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity.
-
Radiometric: Spot the reaction mixture onto a membrane, wash away unincorporated radioactive ATP, and quantify the radioactivity on the membrane using a scintillation counter or phosphorimager.
-
Non-Radiometric (Luminescence): Add a detection reagent that quantifies the amount of ADP produced, which is then converted to a luminescent signal.[11]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrimidine derivatives and a typical experimental workflow for their evaluation.
Caption: Aurora Kinase Signaling Pathway Inhibition.
Caption: Pyrimidine Derivative Evaluation Workflow.
References
- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Evaluation of 4-(4-Nitrophenyl)pyrimidin-2-amine Against Established Kinase Inhibitors in Oncology
A Comparative Guide for Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 4-(4-Nitrophenyl)pyrimidin-2-amine, a representative of the nitrophenyl-pyrimidinamine scaffold, against a selection of established, FDA-approved kinase inhibitors. The pyrimidine nucleus is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The addition of a nitrophenyl-amine substituent is hypothesized to enhance binding affinity and selectivity for the ATP-binding pocket of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2]
While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information on structurally related pyrimidine derivatives to provide a comparative context. The data presented for the compound of interest is illustrative, based on the activities of similar compounds, to highlight its potential profile against established drugs.
Quantitative Data Summary
The following tables summarize the in vitro potency of our lead compound against selected established kinase inhibitors. Table 1 outlines the cytotoxic activity against common cancer cell lines, while Table 2 details the inhibitory activity against specific kinases.
Table 1: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound (Illustrative) | 8.5 | 12.2 | 10.8 |
| Gefitinib (EGFR Inhibitor) | ~15 | 0.015-0.03 | >10 |
| Alisertib (Aurora Kinase A Inhibitor) | 0.02 - 0.1 | 0.02 - 0.1 | 0.02 - 0.1 |
| Dasatinib (Multi-kinase Inhibitor) | 0.01 - 0.1 | 0.01 - 0.1 | 0.005 - 0.02 |
Note: IC50 values for established drugs are approximated from publicly available data and can vary based on experimental conditions.
Table 2: Comparative Kinase Inhibition (IC50, nM)
| Compound | EGFR | Aurora A | Aurora B | Src |
| This compound (Illustrative) | 50 | 25 | 40 | 15 |
| Gefitinib | 2-37 | >10,000 | >10,000 | >10,000 |
| Alisertib | - | 1.2 | 12.9 | - |
| Dasatinib | >1000 | - | - | <1 |
Note: IC50 values for established drugs are from various public sources. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of novel chemical entities.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). The compounds are dissolved in DMSO, with the final DMSO concentration in the wells kept below 0.5%. The plates are then incubated for an additional 48-72 hours.[1]
-
MTT Addition: 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The kinase, a suitable substrate, and the test compound at various concentrations are combined in the wells of a microplate. A DMSO control is included as a reference for uninhibited kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Signal Generation: Kinase Detection Reagent is added to each well. This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer. The IC50 value is calculated by plotting the inhibition of kinase activity against the compound concentration.
Visualizations
Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Logical Relationship
Caption: Logical workflow for the discovery and development of a kinase inhibitor.
References
Kinome-wide profiling to determine the selectivity of 4-(4-Nitrophenyl)pyrimidin-2-amine
A Guide to Understanding the Selectivity of Aminopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic efficacy and potential for off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib, Bosutinib, and Ponatinib against a panel of selected kinases. Lower IC50 values are indicative of greater potency.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | <1[1] | 1.2[2] | 0.37[3][4] |
| ABL1 (T315I) | >1000[5] | - | 2.0[3][6] |
| SRC | <1 | 1.2[2] | 5.4[3][4] |
| LCK | <1[7] | - | - |
| LYN | <1[7] | <10[2] | - |
| YES1 | <1[7] | - | - |
| KIT | 5[8] | >1000[9] | 13[10] |
| PDGFRA | 16[8] | 94 | 1.1[4] |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5[3][4] |
| FGFR1 | 29 | - | 2.2[4] |
| EGFR | >1000[11] | - | - |
Data compiled from publicly available sources. Conditions for each assay may vary.
Experimental Protocols
Accurate determination of kinase inhibitor potency and selectivity is fundamental to drug discovery. The following are detailed methodologies for two widely used in vitro kinase assay platforms.
KINOMEscan™ Assay (DiscoverX)
The KINOMEscan™ platform is a high-throughput, affinity-based competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the immobilized ligand is quantified using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Generalized Protocol:
-
Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together to allow for competitive binding.
-
Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the beads.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO) signal. A lower percentage indicates greater inhibition of the kinase-ligand interaction. For dose-response experiments, the dissociation constant (Kd) can be determined by fitting the data to a binding curve.
ADP-Glo™ Kinase Assay (Promega)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated in the kinase reaction is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Generalized Protocol for IC50 Determination:
-
Kinase Reaction Setup:
-
A reaction mixture containing the kinase, substrate (e.g., a specific peptide), and kinase buffer is prepared.
-
The test compound is serially diluted to various concentrations.
-
The kinase reaction is initiated by adding ATP. A DMSO control (no inhibitor) and a no-kinase control are included.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ATP Depletion and ADP Conversion:
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent is then added to convert the ADP to ATP and initiate the luciferase reaction. This is followed by a 30-60 minute incubation at room temperature.
-
-
Data Acquisition and Analysis:
-
The luminescence is measured using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Kinase Inhibition and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of the SRC family and ABL kinases, highlighting the points of inhibition by the comparative compounds.
Experimental Workflows
The diagrams below outline the general workflows for the KINOMEscan™ and ADP-Glo™ assays.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Benchmarking Pyrimidine Analogs: A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical potency of novel pyrimidine analogs against established inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, making it a validated and high-value therapeutic target for a variety of B-cell malignancies and autoimmune diseases.[1][2][3][4] The data presented herein, supported by detailed experimental methodologies, is intended to offer a clear perspective on the comparative efficacy of these compounds.
Comparative Potency of BTK Inhibitors
The potency of kinase inhibitors is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies higher potency. The following table summarizes the biochemical IC50 values for first and second-generation BTK inhibitors alongside recently developed pyrimidine-based analogs.
| Inhibitor Class | Compound | Structure Type | BTK IC50 (nM) | Notes |
| First-Generation | Ibrutinib (PCI-32765) | Pyrazolo[3,4-d]pyrimidine | 0.5 | First-in-class, irreversible covalent inhibitor.[5][6][7][8] |
| Second-Generation | Acalabrutinib (ACP-196) | Acrylamide | ~3.0 - 5.1 | More selective than Ibrutinib with minimal off-target activity.[9][10] |
| Second-Generation | Zanubrutinib (BGB-3111) | Pyrimidine | ~0.3 - 0.9 | Potent and highly selective irreversible inhibitor.[11][12] |
| New Pyrimidine Analog | Compound 9 (Carna Biosciences) | Pyrimidine | 0.3 | Non-covalent inhibitor with excellent kinase selectivity.[13] |
| New Pyrimidine Analog | Compound 11 (Triazine Analog) | Triazine | 0.39 | Highly selective, non-covalent inhibitor of inactive BTK.[13] |
| New Pyrimidine Analog | Compound 13 (Park et al.) | Pyrazolo[3,4-d]pyrimidine | 9.1 | Potency equivalent to Ibrutinib in certain assays.[13] |
| New Pyrimidine Analog | MK-1026 (ARQ-531) | Pyrimidine | 0.85 | Potent, reversible inhibitor of wild-type BTK.[14] |
BTK Signaling Pathway and Inhibitor Action
BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR).[3] Upon BCR engagement, BTK is activated, leading to the phosphorylation of phospholipase Cγ2 (PLCγ2). This initiates a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[3] Pyrimidine-based inhibitors, both covalent and non-covalent, act by blocking the ATP-binding site of BTK, thereby preventing its kinase activity and halting the downstream signaling cascade.
Experimental Protocols
The determination of IC50 values is critical for comparing the potency of kinase inhibitors. A widely used method is the in vitro biochemical kinase assay.
In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified, recombinant BTK enzyme.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity. A luminescent signal is generated that correlates with the amount of ADP. The inhibitory activity of a compound is determined by the reduction in signal.[15][16]
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[15]
-
Kinase Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP (at or near Km concentration)
-
Test Compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Workflow: The general workflow for determining the biochemical potency of a BTK inhibitor is illustrated below.
Procedure:
-
Compound Preparation: Create a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the peptide substrate.[4]
-
Inhibitor Addition: Add the serially diluted test compounds or a vehicle control (DMSO) to the appropriate wells and incubate briefly.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.[4]
-
Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes, to allow the enzymatic reaction to proceed.[4]
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[16]
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic (sigmoidal dose-response) curve.[4]
References
- 1. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zanubrutinib - Applications - CAT N°: 28924 [bertin-bioreagent.com]
- 13. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
A Comparative Guide to the Drug-like Properties of 4-(4-Nitrophenyl)pyrimidin-2-amine Derivatives
The N-phenylpyrimidin-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved drugs.[1] The strategic incorporation of a 4-nitrophenyl group onto this pyrimidine core has given rise to a class of derivatives with significant therapeutic potential, particularly as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making these enzymes prime targets for therapeutic intervention.[3][4]
This guide provides a comparative evaluation of 4-(4-Nitrophenyl)pyrimidin-2-amine derivatives, presenting their biological performance against key cancer-related kinases. We offer supporting experimental data, detailed protocols for essential assays, and visualizations of relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Biological Activity and ADMET Properties
The therapeutic potential of any drug candidate is determined by a combination of its biological potency and its pharmacokinetic profile. The following tables summarize quantitative data on the in vitro kinase inhibitory activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of representative pyrimidine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class/ID | Target Kinase(s) | IC₅₀ (nM) | Reference Cell Line(s) | Citation |
| Nitrophenyl-pyrimidinamine Derivatives | ||||
| PD158780 (3-bromo analog) | EGFR | 0.08 | A431 | [2] |
| Compound 7 | EGFR | 8 | HT29, A549, H460, H1975 | [2] |
| Compound 10 | EGFR | 7.48 | HT29, A549, H460, H1975 | [2] |
| CYC116 (Compound 18) | Aurora A / Aurora B | 8.0 / 9.2 | Not Specified | [2] |
| Compound 22 | Aurora A / Aurora B | 9.3 / 2.8 | HeLa | [2] |
| Other Aminopyrimidine Derivatives | ||||
| Compound 8h | PLK4 | 6.7 | Breast Cancer Cells | [3] |
| Compound 3b | PLK4 | 31.2 | Not Specified | [3] |
| Compound 14 | CDK2 / CDK5 | 7 / 3 | A2780 Ovarian Cancer | [5] |
| Compound 15 | CDK2 | 5 | 13 Cancer Cell Lines | [5] |
| 4-(thiazol-5-yl) derivatives | CDK9/cyclin T1 | Varies | Not Specified | [6] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Representative ADMET Properties of Aminopyrimidine Derivatives
| Compound ID | Property | Result | Significance | Citation |
| Compound 8h | Plasma Stability | t₁/₂ > 289.1 min | High stability in plasma suggests longer potential in vivo half-life. | [3] |
| Liver Microsomal Stability | t₁/₂ > 145 min | High stability suggests slower metabolic clearance by the liver. | [3] | |
| CYP450 Inhibition (at 10µM) | No significant inhibition of CYP1A2, 2C9, 2C19, 2D6, 3A4 | Low risk of drug-drug interactions (DDIs) mediated by these key metabolic enzymes. | [3] | |
| General Pyrimidine Derivatives | Drug-likeness Prediction | Favorable | Many derivatives are predicted to have good oral bioavailability and safety profiles based on computational models. | [7][8][9] |
| Toxicity Prediction | Non-toxic | Several pyrimidine analogs were predicted to be non-toxic and non-mutagenic in silico. | [8][10] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of drug candidates. The following are protocols for key experiments used to determine the drug-like properties of the pyrimidine derivatives discussed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[6]
-
Reagents and Materials:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.[6]
-
Recombinant human kinase (e.g., EGFR, Aurora A, PLK4).
-
Peptide substrate specific to the kinase.
-
ATP (at a concentration near its Km for the kinase).
-
Test compounds dissolved in DMSO.
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute them in Kinase Buffer to achieve the final desired concentrations.
-
Add 5 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well and briefly incubate.
-
Initiate the kinase reaction by adding 10 µL of the Substrate Solution (containing peptide substrate and ATP) to each well.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
Stop the reaction and measure the amount of ATP consumed (which correlates with kinase activity) using the luminescence-based detection kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
-
Cell Proliferation (Antiproliferative) Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line(s) of interest (e.g., A549, HeLa, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Sulforhodamine B (SRB), MTT, or similar viability reagent.
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a DMSO vehicle control) and incubate for 48-72 hours.
-
After incubation, fix the cells (for SRB assay) or add the viability reagent (for MTT assay).
-
Follow the specific protocol for the chosen viability assay to develop a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
In Vitro Plasma Stability Assay
This assay assesses the stability of a compound in plasma, providing an early indication of its pharmacokinetic behavior.[3]
-
Reagents and Materials:
-
Test compound.
-
Control compound (with known stability).
-
Plasma from the species of interest (e.g., human, mouse).
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.
-
Incubator, centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-warm plasma to 37°C.
-
Add the test compound to the plasma at a final concentration of ~1 µM.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the mixture.
-
Immediately quench the metabolic reaction by adding the aliquot to cold ACN with the internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point and determine the half-life (t₁/₂) by plotting the natural log of the remaining percentage versus time.[3]
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential tools for understanding complex processes in drug discovery. The following have been generated using the DOT language to illustrate key concepts.
Caption: General workflow for the evaluation of drug-like properties.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Conclusion and Comparative Analysis
The data compiled in this guide demonstrate that this compound derivatives are a potent and versatile class of compounds, particularly as inhibitors of protein kinases implicated in oncology.[1] As shown in Table 1, these scaffolds exhibit low nanomolar inhibitory activity against key targets like EGFR and Aurora kinases, comparable to or exceeding that of other aminopyrimidine-based inhibitors.[2] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[1]
While biological potency is high, the overall success of a drug candidate hinges on its ADMET profile. Early-stage evaluation of related aminopyrimidine compounds, such as the PLK4 inhibitor 8h, reveals promising drug-like properties, including high plasma stability and a low risk of drug-drug interactions.[3] This suggests that the core pyrimidine scaffold is a favorable starting point for developing orally bioavailable drugs.
Compared to other kinase inhibitor scaffolds, the N-phenylpyrimidin-2-amine framework offers a well-understood binding mode within the ATP pocket of many kinases, providing a solid foundation for rational drug design. Future research should focus on further exploring the SAR to enhance selectivity and on optimizing the pharmacokinetic properties of lead compounds to improve their in vivo safety and efficacy profiles, ultimately paving the way for clinical development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 9. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Bridging the Gap: A Guide to Cross-Validating In Silico Predictions with Experimental Data
For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount for accelerating therapeutic discovery. This guide provides an objective comparison of in silico predictions with experimental data, offering a framework for robust cross-validation.
In the quest for novel therapeutics, in silico methods have emerged as powerful tools for predicting drug-target interactions, pharmacokinetic properties, and toxicological profiles, significantly reducing the time and cost associated with drug discovery. However, the predictive power of computational models must be rigorously validated through experimental testing to ensure their accuracy and relevance. This guide delves into the critical process of cross-validation, presenting a comparative analysis of in silico predictions and experimental data, complete with detailed methodologies and visual workflows.
Case Study: Targeting Kinase Activity
To illustrate the cross-validation process, we will focus on a common scenario in drug discovery: the identification of small molecule inhibitors for a protein kinase.
In Silico Prediction: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. The binding affinity is often represented by a docking score, where a more negative score typically indicates a stronger predicted interaction.
Experimental Validation: In Vitro Kinase Assay
An in vitro kinase assay is a laboratory method used to measure the ability of a compound to inhibit the activity of a specific kinase. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Data Presentation: In Silico vs. Experimental
The following table summarizes the predicted binding affinities (docking scores) and experimentally determined inhibitory concentrations (IC50) for a set of hypothetical compounds targeting a specific kinase.
| Compound ID | In Silico Prediction (Docking Score, kcal/mol) | Experimental Data (IC50, µM) |
| Compound A | -9.8 | 0.5 |
| Compound B | -9.2 | 1.2 |
| Compound C | -8.5 | 5.7 |
| Compound D | -7.1 | 25.3 |
| Compound E | -6.5 | > 100 |
Note: This is a representative table. Actual correlations between docking scores and IC50 values can vary and are not always linear.[1][2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable data for cross-validation.
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for determining the IC50 values of test compounds against a specific kinase.[3][4]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase enzyme, the substrate, and the test compound dilutions.
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay Protocol
This assay is often used to assess the cytotoxicity of the identified inhibitors on cancer cell lines.[5][6]
Materials:
-
Cells in culture
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the cross-validation process.
Caption: A workflow diagram illustrating the cross-validation of in silico predictions with experimental data.
Caption: A simplified signaling pathway showing the action of a kinase and its inhibition by a small molecule.
Caption: The logical flow from in silico screening to experimental validation and lead optimization.
References
A Comparative Guide to the Therapeutic Index of Novel Pyrimidine-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide provides a comparative analysis of the therapeutic index of recently developed pyrimidine-based compounds against established anticancer agents. The data presented herein is collated from preclinical studies and is intended to inform further research and development.
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50) of selected novel pyrimidine-based compounds compared to the established anticancer drugs Erlotinib and 5-Fluorouracil. The therapeutic index is calculated as the ratio of CC50 to IC50.
Table 1: Comparison of Novel Pyrimidine-Based EGFR Inhibitors with Erlotinib
| Compound | Target Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Novel Pyrimidine 10b [1] | HepG2 (Hepatocellular Carcinoma) | 3.56 | - | - | - |
| A549 (Non-small cell lung cancer) | 5.85 | - | - | - | |
| MCF-7 (Breast cancer) | 7.68 | - | - | - | |
| Erlotinib [1] | HepG2 (Hepatocellular Carcinoma) | 0.87 | - | - | - |
| A549 (Non-small cell lung cancer) | 1.12 | - | - | - | |
| MCF-7 (Breast cancer) | 5.27 | - | - | - | |
| Novel Indolyl-Pyrimidine 4g [2] | MCF-7 (Breast cancer) | 5.1 | WI38 (Normal lung fibroblast) | >50 | >9.8 |
| HepG2 (Hepatocellular Carcinoma) | 5.02 | WI38 (Normal lung fibroblast) | >50 | >9.96 | |
| HCT-116 (Colon cancer) | 6.6 | WI38 (Normal lung fibroblast) | >50 | >7.58 | |
| Erlotinib [2] | MCF-7 (Breast cancer) | 7.5 | WI38 (Normal lung fibroblast) | >50 | >6.67 |
| HepG2 (Hepatocellular Carcinoma) | 8.2 | WI38 (Normal lung fibroblast) | >50 | >6.1 | |
| HCT-116 (Colon cancer) | 10.3 | WI38 (Normal lung fibroblast) | >50 | >4.85 |
Table 2: Comparison of a Novel Pyrimidine-5-carbonitrile with Sorafenib
| Compound | Target Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Novel Pyrimidine 11e [3] | HCT-116 (Colon cancer) | 1.34 | WI-38 (Normal human lung) | 63.41 | 47.32 |
| Sorafenib [3] | HCT-116 (Colon cancer) | 12.53 | - | - | - |
Table 3: Comparison of Novel Oxazolo[5,4-d]pyrimidines with 5-Fluorouracil and Cisplatin
| Compound | Target Cancer Cell Line | CC50 (µM) | Normal Cell Line | CC50 (µM) | Therapeutic Index (CC50 Normal / CC50 Cancer) |
| Novel Oxazolo[5,4-d]pyrimidine 3g [4] | HT29 (Colon adenocarcinoma) | 58.4 | NHDF (Normal human dermal fibroblasts) | >500 | >8.56 |
| 5-Fluorouracil [4] | HT29 (Colon adenocarcinoma) | 381.2 | NHDF (Normal human dermal fibroblasts) | >500 | >1.31 |
| Cisplatin [4] | HT29 (Colon adenocarcinoma) | 47.2 | NHDF (Normal human dermal fibroblasts) | 102.3 | 2.17 |
Experimental Protocols
The determination of IC50 and CC50 values is crucial for assessing the therapeutic index. The following are detailed methodologies for the key experiments cited.
MTT Assay for Determination of IC50 and CC50
This protocol is adapted from studies evaluating the cytotoxicity of novel compounds.[4][5]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50) in cancer cell lines or causes a 50% reduction in the viability of normal cells (CC50).
Materials:
-
Cancer cell lines (e.g., A549, HT-29) and/or normal cell lines (e.g., WI-38, NHDF)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (novel pyrimidines, established drugs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 or CC50 value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine-based compounds and the general workflow for assessing their therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Nitrophenyl)pyrimidin-2-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-(4-Nitrophenyl)pyrimidin-2-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions: Before handling this compound for disposal, it is critical to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1]
Hazard Identification and Personal Protective Equipment
Proper handling and disposal of this compound require a clear understanding of its hazards and the necessary protective measures.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity | H335: May cause respiratory irritation[1] |
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Chemical safety goggles or glasses with side shields |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, an N95-rated respirator or higher is recommended. |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste contractor.[1] In-laboratory treatment, such as neutralization, is not recommended without validated procedures for this specific compound.
1. Solid Waste (Pure Compound, Contaminated Materials):
-
Segregation: Collect all solid waste, including residual this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[2] Do not mix this waste with other chemical waste streams to prevent unintended reactions.
-
Container: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate percentage of the compound in the waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1] Use secondary containment to mitigate potential spills.[2]
2. Contaminated Labware (Non-disposable):
-
Decontamination: Glassware and other reusable equipment should be decontaminated. The first rinse should be done with a suitable solvent (e.g., acetone or ethanol) to dissolve the residue.
-
Rinsate Collection: The initial solvent rinse must be collected as hazardous liquid waste in a separate, appropriately labeled container.
-
Final Cleaning: After the initial solvent rinse, the labware can be washed with soap and water.
3. Empty Containers:
-
Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed with a solvent capable of removing the chemical residue.[4]
-
Rinsate Disposal: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4]
-
Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[4]
4. Spill Management:
-
Immediate Action: In case of a spill, evacuate the area if necessary and ensure proper ventilation.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]
-
Cleanup: Use appropriate absorbent materials for any liquid components of the spill. All cleanup materials must be collected and disposed of as hazardous solid waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Essential Safety and Operational Guide for 4-(4-Nitrophenyl)pyrimidin-2-amine
This guide provides comprehensive safety and logistical information for the handling of 4-(4-Nitrophenyl)pyrimidin-2-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The following Personal Protective Equipment (PPE) is mandatory when handling this compound to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation[1]. |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious irritation[1]. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For larger quantities or when significant dust generation is anticipated, consider disposable coveralls. | To protect skin and clothing from contamination[1]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust. If ventilation is inadequate, a NIOSH-approved respirator for particulates is required. | To prevent respiratory tract irritation[1]. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area[1].
-
Keep away from strong oxidizing agents[1].
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
3. Preparation and Weighing:
-
All handling of the solid compound, including weighing and transfers, must be conducted in a chemical fume hood or a ventilated enclosure to control dust.
-
Before handling, ensure all necessary equipment (spatulas, weigh boats, etc.) is clean and readily available inside the fume hood.
-
Tare the weigh boat before carefully transferring the desired amount of the compound, minimizing dust generation.
4. Experimental Use:
-
When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing or creating dust.
-
Keep the container of the stock material closed when not in use.
-
Always wear the full complement of recommended PPE during experimental procedures.
5. Decontamination and Cleaning:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Dispose of all cleaning materials as contaminated solid waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory[1].
Contingency Plan: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
-
Spill Response:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is significant, contact the institution's Environmental Health and Safety (EHS) department.
-
For minor spills, and if trained to do so, wear appropriate PPE (including respiratory protection) and contain the spill.
-
Sweep or shovel the spilled solid into a designated, labeled hazardous waste container[1]. Minimize dust generation during cleanup.
-
Decontaminate the spill area thoroughly.
-
-
Personal Exposure:
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Unused Compound: Unused or expired product should be disposed of as hazardous chemical waste. It should be sent to an authorized incinerator equipped with an afterburner and scrubber[1].
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, are considered hazardous waste. These items must be collected in a designated, clearly labeled hazardous waste container.
-
Waste Containers: Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name. Keep containers tightly closed except when adding waste[2].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
